Ricolinostat's anti-tumor effects are driven by its impact on multiple pathways, as demonstrated in various preclinical models.
The inhibition of HDAC6's catalytic activity disrupts two major protein degradation pathways:
These combined stresses—disruption of both proteasomal and aggresome-autophagy pathways—synergize with proteasome inhibitors like bortezomib to induce apoptosis [4].
The following diagram illustrates the primary signaling pathways affected by this compound and the experimental methods used to validate them.
Key experimental findings from various cancer models include:
The table below consolidates quantitative findings on this compound's efficacy from preclinical research.
| Cancer Model / Cell Line | Key Findings | Experimental Methods |
|---|
| Esophageal Squamous Cell Carcinoma (ESCC) (e.g., EC109, KYSE150) | • Dose- & time-dependent proliferation inhibition. • G2/M phase arrest: Increase from ~12% (control) to ~30% (5µM ACY-1215). • Apoptosis induction: Increase to ~25% (5µM ACY-1215). • ↓ PI3K, p-AKT, p-mTOR, p-ERK. • ↑ miR-30d & ↓ PIK3R2 [2]. | • MTT cell viability assay. • Flow cytometry (cell cycle, apoptosis). • Western blotting. • miRNA microarray & qPCR [2]. | | Non-Hodgkin's Lymphoma (NHL) (e.g., Jeko-1, Hut-78) | • Synergistic induction of apoptosis with bendamustine. • ↑ Acetylated α-tubulin. • ↑ ROS generation. • Activation of caspases (-8, -9, -3) & ↑ cleaved PARP [7]. | • MTT assay. • Annexin V/PI staining by flow cytometry. • Western blotting for apoptotic markers. • DCFH-DA assay for ROS [7]. | | Multiple Myeloma (Clinical Trial) | • Combination with bortezomib/dexamethasone: 37% overall response rate in relapsed/refractory patients. • Dose-dependent increase in acetylated tubulin in peripheral blood lymphocytes [4]. | • Phase 1/2 clinical trial. • Pharmacodynamic assessment of acetylated tubulin [4]. |
This compound has been evaluated in clinical trials, primarily for hematological cancers:
Research is now exploring targets beyond HDAC6's catalytic domains:
The table below summarizes the core selectivity and primary functional outcomes of this compound.
| Aspect | Description |
|---|---|
| Primary Target | Histone Deacetylase 6 (HDAC6) [1] [2] [3] |
| Selectivity Basis | HDAC6 is a cytosolic deacetylase; other HDACs are primarily nuclear [4]. |
| Key Substrate Affected | Acetylated α-tubulin: Inhibition leads to its significant accumulation [1] [5] [3]. |
| Histone Acetylation Impact | Minimal to moderate increase (e.g., Ac-H3K9, Ac-H4K8) observed only at higher doses [5] [6]. |
| Primary Functional Outcome | Disruption of protein degradation, cell motility, and induction of apoptosis [1] [2] [6]. |
The following tables consolidate key quantitative findings from preclinical and clinical studies.
Table 1: Biomarker Changes and Cellular Efficacy in Preclinical Models
| Cancer Model | Acetylated α-Tubulin Increase | Acetylated Histone Change | Observed Phenotype / IC50 | Source |
|---|---|---|---|---|
| Lymphoma (NHL) Cell Lines | Significant hyperacetylation | Not Reported | Synergistic cell death with bendamustine | [3] |
| Esophageal Squamous Cell Carcinoma (ESCC) | Not Reported | Increased Ac-H3K9, Ac-H4K8 | Dose- & time-dependent proliferation inhibition | [5] |
| Head & Neck Squamous Cell Carcinoma (HNSCC) | Not Reported | Not Reported | Synergistic mitotic catastrophe & cell death with Adavosertib | [6] |
Table 2: Clinical Trial Findings in Relapsed/Refractory Multiple Myeloma
| Trial Parameter | Findings |
|---|---|
| Recommended Phase II Dose | 160 mg daily in combination with bortezomib/dexamethasone [1] |
| Biomarker (PBLCs) | Dose-dependent increase in acetylated tubulin [1] |
| Overall Response Rate | 37% at ≥160 mg daily dose [1] |
| Safety Profile | Less severe toxicities vs. non-selective HDAC inhibitors [1] |
Here are the methodologies used in key studies to evaluate this compound's effects.
1. Western Blot Analysis for Acetylation Marks
2. Cell Viability and Apoptosis Assays
3. In Vivo Xenograft Models
The diagram below illustrates the core mechanism of this compound and its functional consequences in a cancer cell.
This compound inhibits HDAC6, leading to acetylated α-tubulin accumulation and proteotoxic stress, inducing apoptosis [1] [2].
The diagram below illustrates the established mechanism by which Ricolinostat modulates the miR-30d/PI3K/AKT/mTOR axis.
Overview of this compound mechanism via miR-30d and PI3K/AKT/mTOR pathway.
The following tables summarize quantitative data from foundational experiments, primarily in Esophageal Squamous Cell Carcinoma (ESCC) models [1].
Table 1: Anti-Proliferative and Pro-Apoptotic Effects of ACY-1215 in ESCC Cells
| Cell Line | Proliferation Inhibition (MTT Assay) | Apoptosis Induction (Flow Cytometry) | Cell Cycle Arrest (Flow Cytometry) |
|---|---|---|---|
| EC109 | Dose and time-dependent inhibition | Significantly increased, dose-dependent | G2/M phase accumulation, dose-dependent |
| KYSE150 | Dose and time-dependent inhibition | Significantly increased, dose-dependent | G2/M phase accumulation, dose-dependent |
| TE-1 | Dose and time-dependent inhibition | Significantly increased, dose-dependent | G2/M phase accumulation, dose-dependent |
| TE-13 | Dose and time-dependent inhibition | Significantly increased, dose-dependent | G2/M phase accumulation, dose-dependent |
Table 2: Molecular Changes in ESCC Cells After ACY-1215 Treatment
| Parameter | Experimental Method | Key Findings |
|---|---|---|
| miR-30d & Target | miRNA microarray, qRT-PCR | >8-fold increase in miR-30d; decreased PIK3R2 mRNA [1] |
| Pathway Proteins | Western Blot | ↓ p-AKT, p-mTOR, PI3K, p-ERK1/2; ↑ Ac-H3K9, Ac-H4K8 [1] |
| Rescue by anti-miR-30d | Functional assays + Western Blot | Partially reversed G2/M arrest, apoptosis, and ↓ p-AKT/p-mTOR [1] |
| In Vivo Validation | Mouse xenograft model (EC109 cells) | Significant inhibition of tumor growth [1] |
The key methodologies used to elucidate this mechanism are as follows:
The activity and selectivity of this compound, like other HDAC inhibitors, depend on a three-component pharmacophore [1]:
The following diagram illustrates the core mechanism of HDAC6 inhibition by this compound and its functional consequences.
This compound demonstrates potent and selective inhibition of HDAC6, which has been quantified in various biochemical and cellular assays.
Table 1: Experimental IC₅₀ and Selectivity Data for this compound
| Assay Type | HDAC6 IC₅₀ | HDAC1 IC₅₀ | Selectivity Index (HDAC1/6) | Cellular Phenotype (Example) | Citation Context |
|---|---|---|---|---|---|
| Enzymatic Inhibition | 5.0 nM (approx.) | Not explicitly stated | >1000-fold | Induced α-tubulin acetylation in rat cortical cultures [1]. | Preclinical tool compound [1]. |
| Cellular Proliferation (IBC) | ~4.0 μM (72h) | N/A | N/A | Induced apoptosis in inflammatory breast cancer cell lines [3]. | Used to establish predictive HDAC6 activity score [3]. |
| Clinical Trial (Phase Ib) | N/A | N/A | N/A | Combined with nab-paclitaxel; clinical activity in HR+/HER2- metastatic breast cancer [3]. | Demonstrated safety and potential efficacy in patients [3]. |
For comparison, next-generation inhibitors discovered through advanced screening pipelines show further refined properties. For instance, the compound Cmpd.18 from an AI-driven study reported an HDAC6 IC₅₀ of 5.41 nM and a selectivity index of ~117-fold over HDAC1 [2]. Another highly selective inhibitor, the mercaptoacetamide-based compound 2b, exhibited sub-nanomolar potency ( 1.3 nM ) and >3000-fold selectivity over HDAC1 [1].
The biological profile of this compound was established through standard and advanced experimental methods.
Current research is expanding beyond this compound's hydroxamate-based scaffold:
Histone deacetylase 6 (HDAC6) is a unique cytoplasmic enzyme belonging to the class IIb HDAC family that has emerged as a critical regulator in cancer pathogenesis and progression. Unlike most HDACs that primarily localize to the nucleus, HDAC6 predominantly functions in the cytoplasm where it regulates the acetylation status of non-histone substrates including α-tubulin, cortactin, and heat shock protein 90 (HSP90) [1]. The structure of HDAC6 contains several distinctive domains that enable its diverse functions: two catalytic domains (CD1 and CD2), a nuclear export signal (NES), a dynein motor binding region (DMB), and a C-terminal zinc finger ubiquitin binding domain (ZnF-UBP) [1]. While both catalytic domains contribute to deacetylase activity, CD2 demonstrates broader substrate specificity and is considered the primary catalytic site [1]. The ZnF-UBP domain enables HDAC6 to recognize and bind ubiquitinated proteins, facilitating the clearance of protein aggregates through aggresome formation and autophagy—a function particularly relevant in cancer cells experiencing proteotoxic stress [1] [2].
The interest in HDAC6 as a cancer biomarker stems from its multifunctional nature and involvement in key cancer-relevant processes including cell motility, protein degradation, immune regulation, and stress response [1] [3]. HDAC6 overexpression has been documented across diverse cancer types and frequently correlates with advanced disease stage and poor clinical outcomes [4]. This comprehensive technical review synthesizes current evidence regarding HDAC6 as a prognostic biomarker, detailing its expression patterns across cancer types, association with survival outcomes, functional mechanisms, and methodological approaches for its detection and validation in clinical and research settings.
Substantial clinical evidence demonstrates that HDAC6 is frequently overexpressed in malignant tissues compared to corresponding normal tissues, with its expression level often correlating with aggressive disease features and poor survival outcomes. The table below systematically summarizes the prognostic significance of HDAC6 expression across various cancer types based on current literature.
Table 1: HDAC6 Expression and Prognostic Value Across Cancer Types
| Cancer Type | Expression Pattern | Prognostic Value | Associated Clinicopathological Features | References |
|---|---|---|---|---|
| Colon Cancer | Significantly upregulated in cancer tissues (IHC score: 4.54 vs 3.08 in normal) | Independent risk factor for poor overall survival | Not specified | [5] |
| Renal Cell Carcinoma | mRNA and protein significantly upregulated in RCC tissues | Independent poor prognostic factor; correlated with poor overall survival | Higher histologic grade | [6] |
| Lung Adenocarcinoma (LUAD) | Significant upregulation at mRNA and protein levels | Worse disease-free interval; trend toward worse progression-free interval | Larger tumor size, lymph node involvement, advanced TNM stage, poor differentiation | [3] |
| Oral Squamous Cell Carcinoma (OSCC) | Upregulated in cancer tissues | Higher mortality risk (3.248-fold); inverse correlation with overall survival | Higher tumor grade | [7] |
| Ovarian Cancer | Upregulated in low-grade and high-grade carcinomas | Associated with chemotherapy resistance | Not specified | [1] |
| Acute Myeloid Leukemia | Upregulated in primary blasts | Not specified | Not specified | [1] |
The consistent overexpression of HDAC6 across multiple cancer types, along with its association with advanced disease features, positions HDAC6 as a promising prognostic biomarker and therapeutic target. In colon cancer, immunohistochemical analysis of tissue microarrays revealed significantly higher HDAC6 expression in cancer tissues compared to adjacent noncancerous tissues (IHC score 4.54 vs 3.08, P<0.005), with high HDAC6 expression serving as an independent risk factor for poor prognosis [5]. Similarly, in renal cell carcinoma, HDAC6 mRNA and protein expression were significantly elevated in cancer tissues, with high expression correlating with higher histologic grade and serving as an independent poor prognostic factor [6].
In lung adenocarcinoma, comprehensive analyses of TCGA, CPTAC, and GEO databases demonstrated significant upregulation of HDAC6 at both mRNA and protein levels, with high expression correlating with worse disease-free interval and a trend toward worse progression-free interval [3]. Importantly, HDAC6 expression in LUAD showed significant associations with aggressive clinicopathological features including larger tumor size, lymph node involvement, advanced TNM stage, and poor differentiation [3]. In oral squamous cell carcinoma, the high HDAC6 expression group demonstrated a 3.248-fold increase in mortality risk compared to the low expression group, with survival analysis revealing a significant inverse correlation between HDAC6 expression and overall survival [7].
Beyond these specific cancers, HDAC6 overexpression has been documented in additional malignancies including ovarian cancer, acute myeloid leukemia, hepatocellular carcinoma, and others, with expression often correlating with advanced disease and therapy resistance [1] [4]. Analysis of the UALCAN database further confirms that HDAC6 is significantly upregulated in multiple cancer types including bladder urothelial carcinoma, cervical squamous cell carcinoma, colon adenocarcinoma, esophageal carcinoma, glioblastoma multiforme, lung squamous cell carcinoma, prostate adenocarcinoma, rectum adenocarcinoma, and uterine corpus endometrial carcinoma compared to normal tissues [4].
HDAC6 contributes to cancer progression through multiple interconnected molecular mechanisms that regulate critical cellular processes. One primary mechanism involves the dysregulation of key signaling pathways that drive tumor growth and survival. In colon cancer, HDAC6 knockdown experiments demonstrated decreased expression of phosphorylated MEK, ERK, and AKT, suggesting HDAC6's involvement in regulating both the MAPK/ERK and PI3K/AKT signaling pathways [5]. Similarly, in lung adenocarcinoma, functional enrichment analyses of HDAC6 co-expressed genes revealed significant enrichment in critical cancer-related pathways including PI3K-AKT signaling, mTOR signaling, and MAPK signaling [3]. The relationship between HDAC6 and these signaling pathways can be visualized through the following schematic representation:
Figure 1: HDAC6 regulates multiple oncogenic signaling pathways that converge on key cancer hallmarks including proliferation, survival, migration, invasion, and therapy resistance. HDAC6 influences these processes through direct deacetylation of substrate proteins and modulation of pathway activity.
Beyond signaling pathway regulation, HDAC6 exerts profound effects on cancer cell behavior through direct deacetylation of key substrates. The deacetylation of α-tubulin by HDAC6 regulates microtubule stability and integrity, influencing cell division, motility, and intracellular transport [1]. HDAC6-mediated deacetylation of cortactin regulates actin cytoskeleton dynamics and cell migration, while deacetylation of HSP90 affects chaperone function and stabilizes pro-survival client proteins [1]. Additional HDAC6 substrates include survivin (regulating apoptosis), peroxiredoxins (regulating oxidative stress response), and β-catenin (regulating transcription and oncogene expression) [1]. Through these diverse substrate interactions, HDAC6 integrates signals from multiple pathways to coordinate cancer cell behaviors that drive disease progression.
Emerging evidence indicates that HDAC6 plays a significant role in shaping the tumor immune microenvironment, particularly through regulation of macrophage polarization. In lung adenocarcinoma, HDAC6-high patients exhibited an immunosuppressive tumor microenvironment characterized by increased Tregs, cancer-associated fibroblasts, M2 macrophages, and myeloid-derived suppressor cells [3]. HDAC6 knockout experiments demonstrated enhanced M1 macrophage recruitment and suppressed tumor growth, suggesting that HDAC6 promotes an immunosuppressive niche favorable for cancer progression [3].
In oral squamous cell carcinoma, research has elucidated a specific mechanism whereby HDAC6 induces IL-13 expression through the transcription factor AP-1, resulting in M2 polarization of macrophages [7]. This polarization shift toward M2 macrophages creates an immunosuppressive environment that inhibits antitumor immunity and promotes tumor growth [7]. The ability of HDAC6 to regulate both cancer-intrinsic pathways and immune cell function within the tumor microenvironment underscores its multifaceted role in cancer progression and highlights its potential as a therapeutic target, particularly in combination with immunotherapies such as anti-PD-1 treatment [3] [4].
Immunohistochemical analysis of HDAC6 expression in formalin-fixed, paraffin-embedded (FFPE) tissue specimens represents the primary methodology for evaluating HDAC6 as a prognostic biomarker in clinical samples. The following detailed protocol has been employed in multiple studies investigating HDAC6 in cancer tissues [5] [7]:
Tissue Preparation: Cut FFPE tissue sections at 4μm thickness using a microtome and mount on charged slides. Dry slides overnight at 37°C or for 1 hour at 60°C to ensure proper adhesion.
Deparaffinization and Rehydration:
Antigen Retrieval: Use 0.01 M sodium citrate buffer (pH 6.0) and boil in a microwave oven for 5 minutes at 500W. Alternatively, automated antigen retrieval systems can be employed using EDTA-based buffers (pH 8.0-9.0) according to manufacturer recommendations.
Endogenous Peroxidase Blocking: Treat sections with 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature to quench endogenous peroxidase activity.
Protein Blocking: Apply normal goat serum or protein block (ready-to-use) for 10 minutes at room temperature to reduce non-specific binding.
Primary Antibody Incubation: Apply anti-HDAC6 antibody (e.g., Santa Cruz sc-28386 or Cell Signaling Technology 7558) at optimal dilution (typically 1:400 for Cell Signaling 7558) and incubate overnight at 4°C in a humidified chamber.
Detection System: Use EnVision+ System-HRP or similar polymer-based detection systems according to manufacturer instructions. Incubate with labeled polymer (30 minutes, room temperature) after primary antibody incubation.
Chromogen Development: Apply DAB+ chromogen substrate solution (5-10 minutes) until desired stain intensity develops.
Counterstaining and Mounting: Counterstain with Mayer's hematoxylin (30-60 seconds), dehydrate through graded alcohols, clear in xylene, and mount with permanent mounting medium.
Scoring System: Evaluate staining using the semi-quantitative Fromowitz standard, which incorporates both staining intensity (0-3: absent/faint, weak, moderate, strong) and percentage of positive cells (0-4: 0-5%, 5-25%, 26-50%, 51-75%, >75%). The final immunoreactivity score is calculated by multiplying intensity and percentage scores, with results interpreted as: 0-1=negative, 2-3=weak positive, 4-5=moderate positive, 6-7=strong positive. For prognostic studies, a cutoff of 4 is typically used to define high (≥4) versus low (≤3) HDAC6 expression [5].
Western blotting provides a quantitative approach for measuring HDAC6 protein expression in fresh or frozen tissue samples and cell lines:
Protein Extraction: Homogenize tissue samples or lyse cultured cells in EBC lysis buffer (50 mM Tris pH 7.5, 120 mM NaCl, 0.5% NP-40) supplemented with protease inhibitors (e.g., Complete Mini EDTA-free, Roche) and phosphatase inhibitors.
Protein Quantification: Determine protein concentration using Bradford or BCA assay with spectrophotometric measurement.
Gel Electrophoresis: Load 20-50μg of total protein per lane on 4-12% Bis-Tris polyacrylamide gels and separate by SDS-PAGE at 120-150V for 1-2 hours.
Membrane Transfer: Transfer proteins to PVDF or nitrocellulose membranes using wet or semi-dry transfer systems.
Blocking and Antibody Incubation:
Detection: Develop blots using enhanced chemiluminescence substrate and image with digital imaging system. Normalize HDAC6 expression to loading control for quantitative comparisons [5].
Quantitative reverse transcription PCR (qRT-PCR) enables assessment of HDAC6 mRNA levels in clinical specimens:
RNA Extraction: Isolate total RNA from fresh frozen tissues or cell lines using TRIzol reagent or commercial RNA extraction kits with DNase I treatment to remove genomic DNA contamination.
cDNA Synthesis: Reverse transcribe 1μg of total RNA using random hexamers and reverse transcriptase according to manufacturer protocols.
Quantitative PCR: Perform qPCR reactions using HDAC6-specific primers and SYBR Green or TaqMan chemistry. Common cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
Data Analysis: Calculate relative HDAC6 expression using the 2^(-ΔΔCt) method with normalization to housekeeping genes (e.g., GAPDH, β-actin) [6].
The established role of HDAC6 in cancer progression and prognosis has stimulated significant interest in developing HDAC6-selective inhibitors as potential anticancer therapeutics. Current evidence suggests that HDAC6 inhibition may provide therapeutic benefits through multiple mechanisms, including induction of apoptosis, suppression of metastasis, reversal of therapy resistance, and modulation of the tumor immune microenvironment [3] [2] [8]. Preclinical studies in multiple myeloma models have demonstrated that HDAC6 inhibitors such as ACY-1215 and ACY-241 exhibit anti-tumor activity, particularly when combined with proteasome inhibitors, leading to ongoing clinical evaluation of these compounds [2].
Emerging research indicates that combination strategies incorporating HDAC6 inhibition with other therapeutic modalities may yield enhanced antitumor effects. In lung adenocarcinoma, HDAC6 inhibition has shown synergy with anti-PD-1 immunotherapy, potentially through reversal of immunosuppressive mechanisms in the tumor microenvironment [3]. Similarly, HDAC6 inhibition was reported to upregulate PD-L1 expression through STAT3 pathway activation, providing rationale for combination with immune checkpoint blockade [4]. Beyond conventional inhibition, novel approaches including dual-targeting inhibitors and targeted protein degradation strategies such as PROTACs (Proteolysis Targeting Chimeras) and HyT (hydrophobic tagging) are being explored to overcome limitations of traditional HDAC6 inhibitors and potentially inhibit non-enzymatic functions of HDAC6 [8].
Table 2: HDAC6-Targeted Therapeutic Approaches in Development
| Therapeutic Approach | Mechanism of Action | Development Stage | Key Findings |
|---|---|---|---|
| Selective HDAC6 Inhibitors (e.g., ACY-1215, ACY-241) | Inhibition of HDAC6 catalytic activity | Clinical trials | Demonstrate antitumor activity in hematological malignancies, particularly in combination with proteasome inhibitors |
| Dual-Target Inhibitors | Simultaneous inhibition of HDAC6 and other cancer targets | Preclinical | Potential for enhanced efficacy and reduced resistance |
| HDAC6 PROTACs | Targeted degradation of HDAC6 protein | Preclinical | Potential to inhibit both enzymatic and scaffolding functions |
| HDAC6 Inhibition + Immunotherapy | HDAC6 inhibition combined with immune checkpoint blockade | Preclinical/Clinical | Synergistic effects observed in LUAD models; reverses immunosuppressive microenvironment |
From a biomarker perspective, the correlation between HDAC6 expression and therapeutic response represents a critical area for future investigation. Current evidence suggests that tumors with high HDAC6 expression may demonstrate particular susceptibility to HDAC6-targeted therapies, positioning HDAC6 as both a prognostic biomarker and potential predictive biomarker for treatment selection [3] [8]. However, further validation in clinical contexts is necessary to establish HDAC6 as a robust biomarker for patient stratification and treatment guidance.
HDAC6 has emerged as a significant prognostic biomarker across multiple cancer types, with extensive evidence demonstrating its overexpression in malignant tissues and association with aggressive clinicopathological features and poor survival outcomes. The molecular mechanisms through which HDAC6 promotes cancer progression involve regulation of critical signaling pathways (PI3K/AKT, MAPK/ERK, mTOR), direct deacetylation of substrates controlling cell motility and survival, and modulation of the tumor immune microenvironment through macrophage polarization and other immunomodulatory effects. Standardized methodologies for assessing HDAC6 expression, particularly IHC with validated scoring systems, provide robust approaches for evaluating HDAC6 as a biomarker in clinical specimens. The ongoing development of HDAC6-targeted therapeutic approaches, including selective inhibitors and combination strategies, holds promise for novel treatment paradigms in which HDAC6 expression may inform patient selection and treatment decisions. Continued research is warranted to further validate the prognostic utility of HDAC6 across diverse cancer populations and to explore its potential role as a predictive biomarker for HDAC6-directed therapies.
| Step | Reaction Type | Key Conditions | Improvement/Note |
|---|---|---|---|
| 1. 2 → 3 | Nucleophilic Aromatic Substitution | 1.2 equiv. aniline, 2.0 equiv. K(_2)CO(_3), 100°C [1] | Yield: 96% [1]; Optimized reagent equivalents and temperature [2]. |
| 2. 3 → 4 | Ullmann Coupling | 0.5 equiv. CuI, 2.0 equiv. Cs(_2)CO(_3) [1] | Forms the core diphenylamine structure; uses catalytic copper [2]. |
| 3. 4 → 5 | Hydrolysis | Lithium hydroxide (LiOH) [2] | - |
| 4. 5 → 6 | Amide Condensation | Coupling with methyl 7-aminoheptanoate (7) [2] | - |
| 5. 6 → 1 | Aminolysis | Hydroxylamine (NH(_2)OH) [2] | Final step to form the hydroxamate group. |
The overall process, starting from ethyl 2-chloropyrimidine-5-carboxylate, yields this compound with an isolated yield of 65.8% and a purity of 99.73% [1].
Schematic of the optimized this compound synthesis.
Here are the specific methodologies for the two most significantly improved steps.
The Ullmann reaction is a classic copper-catalyzed method for forming carbon-heteroatom bonds. While traditionally limited by harsh conditions, the introduction of modern ligands and catalytic systems has made it a highly valuable and cost-effective tool for constructing aromatic amines and ethers, which are common in pharmaceuticals and natural products [6] [7] [8]. The improved synthesis of this compound exemplifies this modern application, using a catalytic copper system to build its core diphenylamine structure efficiently [2].
| Trial Component | Trial 1: this compound + Lenalidomide & Dexamethasone [1] [2] | Trial 2: this compound + Bortezomib & Dexamethasone [3] |
|---|---|---|
| Study Design | Multicenter, Phase 1b | Phase I/II |
| Patient Population | Relapsed or Refractory Multiple Myeloma (1+ prior lines of therapy) | Relapsed or Refractory Multiple Myeloma |
| Combination Drugs | Lenalidomide (25 mg daily, Days 1-21) and Dexamethasone (40 mg weekly) | Bortezomib and Dexamethasone |
| This compound Dosing | Escalating doses from 40-240 mg once daily to 160 mg twice daily, Days 1-21 of a 28-day cycle. Recommended Phase 2 Dose: 160 mg once daily. | 160 mg once daily (Recommended Phase II dose). 160 mg twice daily led to dose-limiting toxicities (diarrhea). |
| Primary Outcomes | Dose-limiting toxicities (DLTs), Maximum Tolerated Dose (MTD), Recommended Phase 2 dose. | Safety, Preliminary Efficacy, Recommended Phase 2 dose. |
| Efficacy (Preliminary) | Overall Response Rate (ORR): 55% (21 of 38 patients); Median Progression-Free Survival (PFS): 20.7 months [1] [2]. | Overall Response Rate (ORR): 37% at ≥160 mg daily; ORR in bortezomib-refractory patients: 14% [3]. |
| Common Adverse Events | Fatigue (37% grade 1-2, 18% grade 3), Diarrhea (39% grade 1-2, 5% grade 3) [1]. | Lower severity of hematologic, gastrointestinal, and constitutional toxicities compared to non-selective HDAC inhibitors [3]. |
The clinical trial design was grounded in a strong preclinical rationale, which was also assessed in the trials through specific methodologies.
The synergy between this compound and other anti-myeloma drugs is based on targeting multiple cellular pathways:
This mechanism is visualized in the following pathway:
Synergistic mechanism of this compound and proteasome inhibition. Concurrent blockade of both major protein degradation pathways induces endoplasmic reticulum stress and apoptosis in myeloma cells. [3] [2]
Clinical trials incorporated specific experimental methods to confirm this compound's biological activity:
Multiple myeloma (MM) is a hematologic malignancy characterized by uncontrolled plasma cell proliferation in the bone marrow, with protein homeostasis disruption being a hallmark of the disease biology. The aggressive/autophagy pathway serves as a critical compensatory mechanism when the proteasome is inhibited, allowing myeloma cells to survive despite proteasome inhibitor therapy. Histone deacetylase 6 (HDAC6) plays a pivotal role in this resistance mechanism by regulating the trafficking of polyubiquitinated proteins to aggressomes via microtubules [1].
Ricolinostat (ACY-1215) represents the first selective oral HDAC6 inhibitor investigated clinically for multiple myeloma. Unlike pan-HDAC inhibitors such as vorinostat and panobinostat, this compound demonstrates selective HDAC6 inhibition with significantly reduced activity against class I HDACs, which are associated with the substantial toxicity observed with broader-spectrum agents [2] [3]. This selectivity provides a therapeutic advantage by targeting the biologically relevant HDAC6-mediated resistance pathway while minimizing off-target effects.
The rationale for combining this compound with bortezomib stems from their complementary mechanisms of action. Preclinical models have demonstrated that HDAC6 inhibition impairs the aggressive/autophagy pathway, preventing the clearance of ubiquitinated proteins that accumulate with proteasome inhibition [1]. This dual targeting creates synergistic protein stress in myeloma cells, leading to enhanced endoplasmic reticulum stress and apoptosis, particularly in bortezomib-resistant models [4] [3].
The clinical data supporting this protocol primarily originate from the ACY-100 trial (NCT01323751), a three-part phase 1/2, single-arm, multicenter, open-label study investigating this compound in patients with relapsed or refractory multiple myeloma [2] [1]. The trial employed a sequential group dose-escalation design, beginning with monotherapy (Part 1) followed by combination therapy with bortezomib and dexamethasone (Part 2). Part 3 involved expansion cohorts to further evaluate safety and efficacy at the recommended phase 2 dose [1].
The study enrolled patients with measurable disease according to International Myeloma Working Group (IMWG) criteria who had received at least two prior lines of therapy, including a proteasome inhibitor and an immunomodulatory drug [1]. Key inclusion criteria required adequate bone marrow function (absolute neutrophil count ≥1.0×10⁹/L and platelet count ≥75×10⁹/L), calculated creatinine clearance ≥30 mL/min, and adequate hepatic function. Notably, patients with grade 2 or higher peripheral neuropathy were excluded, as were those with significant cardiac comorbidities [1].
Table 1: Baseline Patient Characteristics in the ACY-100 Trial
| Characteristic | Value |
|---|---|
| Median Age | 65 years (range: 46-83) |
| Prior Lines of Therapy | Median 4 (range: 2-13) |
| Refractory to Most Recent Therapy | 79% (combination cohorts) |
| Bortezomib-Refractory Patients | 63% (combination cohorts) |
| Prior Bortezomib Exposure | 100% |
| Prior IMiD Exposure | 100% |
| Prior Autologous Stem Cell Transplant | Not specified |
The trial employed a standard 3+3 design for dose escalation, with DLTs evaluated during the first treatment cycle. The primary endpoints for the dose-escalation phase included identification of DLTs and determination of the MTD. Secondary endpoints encompassed safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy assessed by IMWG criteria [1] [4].
Based on the phase 1b/2 trial results, the recommended phase 2 dose (RP2D) for this compound is 160 mg taken orally once daily on days 1-5 and 8-12 of each 21-day treatment cycle [2] [1]. This schedule was established after dose-limiting diarrhea was observed at 160 mg twice daily, demonstrating that once-daily dosing provides a favorable balance of efficacy and tolerability [3].
The combination therapy includes:
After 5-8 cycles, the bortezomib schedule may be transitioned to a once-weekly administration (days 1 and 8) to reduce cumulative toxicity, particularly peripheral neuropathy, while maintaining efficacy [1] [5].
Dose modifications should be implemented based on adverse events, with particular attention to hematologic toxicities, diarrhea, and fatigue:
Table 2: Dosing Regimen for this compound Combination Therapy
| Drug | Dose | Frequency | Schedule (21-day cycle) | Administration |
|---|---|---|---|---|
| This compound | 160 mg | Once daily | Days 1-5, 8-12 | Oral |
| Bortezomib | 1.3 mg/m² | Twice weekly | Days 1, 4, 8, 11 | Subcutaneous or IV |
| Dexamethasone | 20 mg | Twice weekly | Days of and after bortezomib | Oral |
The safety profile of this compound in combination with bortezomib and dexamethasone demonstrates improved tolerability compared to non-selective HDAC inhibitors. The most frequent adverse events are generally manageable with supportive care and appropriate dose modifications [2] [3].
The most common hematologic toxicities included thrombocytopenia (34% Grade 3/4), anemia (20% Grade 3/4), and neutropenia (10% Grade 3/4). These hematologic effects were comparable to those observed with bortezomib and dexamethasone alone, suggesting minimal additional myelosuppression from this compound [2] [1]. Non-hematologic toxicities primarily consisted of diarrhea (5% Grade 3/4), fatigue (7% Grade 3/4), and nausea, which were generally low-grade and manageable [1].
Notably, the incidence of peripheral neuropathy was not significantly increased with the addition of this compound to bortezomib and dexamethasone. This represents a significant advantage over pan-HDAC inhibitors, which substantially increase the risk and severity of neuropathy when combined with proteasome inhibitors [3] [5]. Additionally, no significant QT interval prolongation was observed across the dose ranges studied, distinguishing this compound from other HDAC inhibitors that carry black box warnings for cardiac toxicity [3] [5].
Table 3: Treatment-Emergent Adverse Events (Grade 3/4) in the Combination Therapy
| Adverse Event | All Grades (%) | Grade 3/4 (%) | Management Recommendations |
|---|---|---|---|
| Thrombocytopenia | 34 | 34 | Monitor counts regularly; interrupt until recovery |
| Anemia | 20 | 20 | Consider erythropoietic agents; transfusions as needed |
| Diarrhea | 5 | 5 | Antidiarrheal prophylaxis; dose interruption/reduction |
| Fatigue | 7 | 7 | Dose interruption; assess for other contributors |
| Neutropenia | 10 | 10 | Monitor for fever/infection; G-CSF if persistent |
| Hyponatremia | 5 | 5 | Electrolyte monitoring and replacement |
Treatment response was evaluated according to the International Myeloma Working Group (IMWG) uniform response criteria [1]. Key efficacy endpoints included overall response rate (ORR), clinical benefit rate (CBR), duration of response, and progression-free survival. Assessments were performed at baseline, at the end of each cycle, and at treatment discontinuation.
In the phase 1b/2 trial, the overall response rate was 37% among patients receiving this compound at ≥160 mg daily in combination with bortezomib and dexamethasone [2]. Notably, responses were observed even in bortezomib-refractory patients, with an ORR of 14% in this difficult-to-treat population [2] [1]. The clinical benefit rate (minimal response or better) was 42% across the study population [6].
The median duration of therapy was 5 months for patients receiving 160 mg once daily dosing, with some responders remaining on treatment for extended periods (up to 18 cycles) [1] [4]. This suggests that the combination therapy can provide sustained disease control in a subset of patients with advanced, heavily pretreated myeloma.
Biomarker analyses confirmed the selective HDAC6 inhibition achieved with this compound therapy. Peripheral blood samples showed dose-dependent increases in acetylated tubulin (a direct substrate of HDAC6) with minimal changes in acetylated histones (indicative of class I HDAC inhibition) [2] [1]. This pharmacodynamic profile demonstrates the selective mechanism of action of this compound and correlates with the improved safety observed compared to non-selective HDAC inhibitors [6].
The maximum plasma concentrations of this compound reached ≥1µM at doses ≥80 mg, which correlated with measurable increases (>2-fold) in acetylated tubulin levels [4]. This exposure threshold was consistently achieved at the recommended phase 2 dose of 160 mg daily, providing biological support for the selected dosing regimen.
This compound demonstrates favorable pharmacokinetic properties with rapid oral absorption (time to maximum concentration ≈1 hour) and a half-life of approximately 3 hours [6]. Exposure increased dose-dependently from 40 to 160 mg, with plateauing at higher doses. Coadministration with bortezomib did not significantly alter the pharmacokinetics of either agent, supporting the feasibility of this combination without complex dose adjustments [6] [4].
The pharmacodynamic profile of this compound confirms its selective HDAC6 inhibition. Following administration, the mean fold increase in acetylated tubulin is substantially greater than for acetylated histone, demonstrating the compound's preferential targeting of HDAC6 over class I HDACs [6]. This selectivity ratio represents a key differentiator from pan-HDAC inhibitors and underlies the improved therapeutic index observed in clinical trials.
The molecular mechanism underlying the efficacy of the this compound-bortezomib-dexamethasone combination involves synergistic disruption of protein homeostasis in multiple myeloma cells. The following pathway diagram illustrates key biological processes and their interactions:
Diagram 1: Molecular Mechanism of this compound and Bortezomib Synergy. Bortezomib inhibits proteasomal degradation of polyubiquitinated proteins, while this compound blocks HDAC6-mediated aggresome formation, creating synergistic proteotoxic stress that leads to myeloma cell apoptosis.
This pathway illustrates how dual proteostasis disruption creates an insurmountable protein stress burden on myeloma cells. Bortezomib inhibits the primary route for abnormal protein degradation (proteasome), leading to accumulation of polyubiquitinated proteins. Under normal conditions, myeloma cells activate a compensatory aggresome/autophagy pathway dependent on HDAC6, which traffics ubiquitinated proteins to aggressomes for alternative degradation. This compound inhibits this adaptive response by blocking HDAC6, resulting in synergistic endoplasmic reticulum stress and ultimately apoptosis [1] [3].
The combination of This compound with bortezomib and dexamethasone represents a promising targeted approach for relapsed or refractory multiple myeloma. The selective HDAC6 inhibition achieved with this compound provides a favorable therapeutic index compared to non-selective HDAC inhibitors, maintaining efficacy while reducing characteristic toxicities such as severe diarrhea, myelosuppression, and cardiac complications [2] [3].
This combination therapy demonstrates meaningful clinical activity even in bortezomib-refractory patients, suggesting its potential to overcome resistance to proteasome inhibition [1] [4]. The recommended phase 2 dose of 160 mg this compound once daily on days 1-5 and 8-12 of a 21-day cycle, combined with standard bortezomib and dexamethasone, provides a well-tolerated and active regimen for advanced multiple myeloma.
Future research directions include evaluation of this compound in combination with other novel agents, including immunomodulatory drugs and monoclonal antibodies [6] [5]. Additionally, biomarker development to identify patients most likely to benefit from HDAC6 inhibition may further optimize the therapeutic potential of this targeted approach in multiple myeloma treatment.
Histone deacetylase 6 (HDAC6) inhibition represents a promising therapeutic strategy for relapsed and refractory multiple myeloma, with ricolinostat (ACY-1215) being the first selective HDAC6 inhibitor evaluated in clinical trials. The rationale for combination therapy stems from preclinical data demonstrating potent synergistic activity between this compound and immunomodulatory agents like lenalidomide, providing the foundation for a phase 1b clinical trial in patients with relapsed or refractory multiple myeloma [1]. Unlike non-selective HDAC inhibitors that are associated with substantial toxicity, HDAC6-selective inhibitors like this compound offer a potentially improved safety profile while maintaining efficacy through targeted inhibition of cytoplasmic HDAC6 without significant effects on nuclear class I HDACs [2].
The multicenter phase 1b trial (NCT01583283) was designed to assess the safety, tolerability, and preliminary efficacy of the combination of this compound with lenalidomide and dexamethasone in patients with previously treated multiple myeloma [1]. This trial employed a standard 3 + 3 dose escalation design to determine the maximum tolerated dose and recommended phase 2 dose of this compound in combination with standard doses of lenalidomide and dexamethasone. The study population consisted of patients aged 18 years or older with measurable relapsed or refractory multiple myeloma who had adequate bone marrow reserve, hepatic function, and renal function (creatinine clearance ≥50 mL/min) [1]. Key exclusion criteria included previous exposure to HDAC inhibitors, allogeneic stem-cell transplantation, or autologous transplantation within 12 weeks of baseline, active systemic infection, and significant cardiovascular comorbidity [1].
The phase 1b trial investigated escalating doses of this compound across multiple cohorts, administering the drug orally on days 1-21 of a conventional 28-day cycle according to three different regimens [1]. The lenalidomide dosage was maintained at 25 mg once daily in most cohorts (with one cohort receiving 15 mg), while dexamethasone was administered at a standard dose of 40 mg weekly [1]. The primary endpoints of the study included assessment of dose-limiting toxicities (DLTs), determination of the maximum tolerated dose (MTD), and establishment of the recommended phase 2 dose and schedule of this compound in combination with lenalidomide and dexamethasone [1].
Table 1: Dose Escalation Schema and Administration Schedule in Phase 1b Trial
| Parameter | This compound | Lenalidomide | Dexamethasone | Treatment Cycle |
|---|---|---|---|---|
| Administration | Oral, days 1-21 | Oral, days 1-28 | Oral, weekly | 28 days per cycle |
| Dose Levels | 40-240 mg once daily; 160 mg twice daily | 15 mg (one cohort); 25 mg (all other cohorts) | 40 mg weekly | Fixed 28-day cycle |
| Recommended Phase 2 Dose | 160 mg once daily, days 1-21 | 25 mg once daily, days 1-28 | 40 mg weekly | 28-day cycles until progression or unacceptable toxicity |
Between July 2012 and August 2015, the study enrolled 38 patients with relapsed or refractory multiple myeloma [1]. The maximum tolerated dose of this compound was not reached in the trial; however, the recommended phase 2 dose was established as this compound 160 mg once daily on days 1-21 of a 28-day cycle in combination with lenalidomide 25 mg and dexamethasone 40 mg weekly [1]. This determination was based on the overall safety profile and observed dose-limiting toxicities.
Table 2: Safety Profile and Adverse Events in the Phase 1b Trial (N=38)
| Adverse Event | All Grades n (%) | Grade 3 n (%) | Dose-Limiting Toxicities |
|---|---|---|---|
| Fatigue | 14 (37%) | 7 (18%) | None |
| Diarrhea | 15 (39%) | 2 (5%) | None |
| Other Common Events | Anemia, thrombocytopenia, nausea | Anemia, thrombocytopenia | 2 DLTs at 160 mg twice daily: grade 3 syncope (n=1) and grade 3 myalgia (n=1) |
The most frequent adverse events observed in the trial were fatigue (37% all grades, 18% grade 3) and diarrhea (39% all grades, 5% grade 3) [1]. Two dose-limiting toxicities occurred at the highest dose level of this compound 160 mg twice daily: one case of grade 3 syncope and one case of grade 3 myalgia [1]. Importantly, the pharmacokinetic analyses demonstrated that co-administration of this compound and lenalidomide did not affect the pharmacokinetics of either drug, supporting their combined use without dose adjustments [1].
The combination therapy demonstrated promising efficacy in this heavily pretreated population of patients with relapsed or refractory multiple myeloma. The overall response rate was 55% (95% CI: 38-71%), with 21 of 38 patients achieving a response [1]. Pharmacodynamic studies conducted during the trial provided critical evidence of target engagement, showing that at clinically relevant doses, this compound selectively inhibited HDAC6 while maintaining minimal class I HDAC inhibition [1].
The preliminary efficacy data from this phase 1b trial compared favorably with historical data for lenalidomide and dexamethasone alone in similar patient populations, suggesting that the addition of this compound may enhance the efficacy of the backbone regimen. The clinical activity, combined with the acceptable safety profile and demonstrated target engagement, supported the further investigation of this combination in subsequent clinical trials [1].
This compound exerts its therapeutic effects through selective inhibition of HDAC6, a cytosolic microtubule-associated deacetylase that plays a critical role in the aggresome/autophagy pathway of protein degradation [2]. In multiple myeloma cells, which characteristically have high levels of protein synthesis and endoplasmic reticulum stress, the aggresome pathway serves as a key resistance mechanism to proteasome inhibitors like bortezomib [2]. HDAC6 mediates trafficking of ubiquitinated misfolded proteins to aggressomes for degradation, and inhibition of this process leads to accumulation of polyubiquitinated proteins and increased endoplasmic reticulum stress in myeloma cells [2].
The synergistic relationship between this compound and lenalidomide is multifaceted. Preclinical models have demonstrated that HDAC inhibition improves the efficacy of both proteasome inhibitors and immunomodulatory drugs [2]. Lenalidomide, as an immunomodulatory imide drug (IMiD), acts by a novel mechanism of action: it recruits specific neosubstrate proteins to the E3 ubiquitin ligase complex CRL4CRBN, resulting in their ubiquitination and subsequent proteasomal degradation [3]. Key targets of lenalidomide include the transcription factors IKZF1 and IKZF3, which are critical for multiple myeloma cell survival [3]. The combination of this compound and lenalidomide creates a dual protein homeostasis disruption – with this compound inhibiting the aggresome pathway and lenalidomide enhancing targeted protein degradation via the ubiquitin-proteasome system.
Diagram 1: Synergistic mechanism of this compound and lenalidomide in multiple myeloma. This compound inhibits HDAC6, blocking the aggresome pathway, while lenalidomide recruits IKZF1/IKZF3 to CRBN E3 ubiquitin ligase for proteasomal degradation, together enhancing proteotoxic stress and apoptosis.
The phase 1b trial included comprehensive pharmacodynamic studies to validate target engagement of this compound in study participants. These analyses demonstrated that at clinically relevant doses, this compound selectively inhibited HDAC6 while maintaining minimal class I HDAC inhibition [1]. This selective inhibition was measured through dose-dependent increases in acetylated tubulin in peripheral blood lymphocytes, establishing a reliable biomarker for HDAC6 inhibition [2] [4]. The acetylation status of tubulin serves as a specific marker of HDAC6 activity, as HDAC6 is the primary deacetylase for α-tubulin in the cytoplasm.
The pharmacokinetic analyses from the trial confirmed that the co-administration of this compound and lenalidomide did not alter the pharmacokinetics of either agent, supporting their combined use without requirement for dose modifications [1]. This lack of drug-drug interaction is particularly important for combination regimens in multiple myeloma, where patients often receive multiple concomitant medications and may have compromised organ function due to disease progression or prior therapies.
For researchers and clinical investigators seeking to implement similar combination regimens, the following detailed protocol outlines the key elements from the phase 1b trial of this compound, lenalidomide, and dexamethasone:
Patient Selection Criteria: Patients with relapsed or refractory multiple myeloma after at least one prior therapy. Inclusion requirements: Karnofsky Performance Status ≥70, measurable disease, adequate bone marrow function (ANC ≥1.0×10⁹/L, platelets ≥75×10⁹/L), creatinine clearance ≥50 mL/min, and adequate hepatic function (bilirubin <2.0 mg/dL, ALT/AST <3× ULN) [1] [2].
Exclusion Criteria: Previous HDAC inhibitor therapy; allogeneic stem-cell transplantation; autologous transplantation within 12 weeks; grade ≥2 peripheral neuropathy; active systemic infection; significant cardiovascular disease; QTcF >480 ms; HIV, hepatitis B or C infection [1] [2].
Treatment Administration:
Dose Modification Guidelines: For hematologic toxicities, hold treatment until recovery and resume at reduced doses according to protocol-specified guidelines. For non-hematologic toxicities, implement dose delays and reductions based on severity and clinical judgment [1].
Response Assessment: Tumor response should be evaluated according to the International Myeloma Working Group (IMWG) uniform response criteria at the end of cycles 2, 4, and every 3 cycles thereafter [2].
To evaluate HDAC6 target engagement in clinical or preclinical settings, the following methodology for assessing acetylated tubulin levels can be implemented:
Sample Collection: Collect peripheral blood mononuclear cells (PBMCs) at baseline and at multiple timepoints post-dose (e.g., 2, 4, 8, and 24 hours after this compound administration) [2] [4].
Sample Processing:
Western Blot Analysis:
Data Interpretation: Compare post-dose acetylated tubulin levels to baseline values. A dose-dependent increase in the acetylated tubulin:total tubulin ratio indicates effective HDAC6 inhibition [2] [4].
Diagram 2: Clinical trial workflow for this compound, lenalidomide, and dexamethasone combination therapy. The 28-day treatment cycle structure shows concurrent administration of all three agents with regular response assessments and correlative studies.
The combination of this compound with lenalidomide and dexamethasone provides several important translational research applications for drug development professionals and basic scientists:
Biomarker Development: The correlation between acetylated tubulin levels and this compound exposure establishes a useful pharmacodynamic biomarker for HDAC6 inhibition that can be utilized in future trials of HDAC6 inhibitors [2] [4]. This biomarker can be measured in peripheral blood lymphocytes, providing a relatively non-invasive method for monitoring target engagement.
Resistance Mechanism Studies: Research into acquired resistance to HDAC6 inhibitors has revealed that prolonged exposure to this compound can select for cells with compensatory upregulation of alternative protein degradation pathways [5]. These findings suggest rational combination strategies with other targeted agents, such as BTK inhibitors in lymphoma models [5].
Novel Combination Strategies: Preclinical data suggests that HDAC inhibition may help overcome resistance to immunomodulatory drugs by preventing CRBN downregulation, a known resistance mechanism to lenalidomide [5]. This provides a strong rationale for the clinical development of selective HDAC6 inhibitors in combination with IMiDs.
The phase 1/2 trial of this compound in combination with bortezomib and dexamethasone provides an informative comparison to the lenalidomide-containing regimen [2] [4]. In this study, the recommended phase 2 dose of this compound was also 160 mg daily, but administered on a different schedule (days 1-5 and 8-12 of each 21-day cycle) [2]. The overall response rate for the bortezomib combination was 37%, including responses in 14% of bortezomib-refractory patients [2] [4].
Table 3: Comparison of this compound Combination Regimens in Multiple Myeloma
| Parameter | With Lenalidomide/Dexamethasone | With Bortezomib/Dexamethasone |
|---|---|---|
| Recommended this compound Dose | 160 mg once daily, days 1-21/28 | 160 mg once daily, days 1-5, 8-12/21 |
| Backbone Dosing | Lenalidomide 25 mg days 1-28, Dex 40 mg weekly | Bortezomib 1.3 mg/m² days 1,4,8,11, Dex 20 mg days 1,2,4,5,8,9,11,12 |
| Overall Response Rate | 55% (21/38) | 37% (doses ≥160 mg daily) |
| Response in Refractory Patients | Not specifically reported | 14% in bortezomib-refractory patients |
| Common Adverse Events | Fatigue, diarrhea | Lower hematologic, GI, constitutional toxicity vs. non-selective HDACi |
| Dose-Limiting Toxicities | Grade 3 syncope, grade 3 myalgia (at 160 mg BID) | Diarrhea (at 160 mg BID) |
The improved toxicity profile of this compound compared to non-selective HDAC inhibitors represents a significant advancement in the field [2] [4]. Non-selective HDAC inhibitors such as panobinostat are associated with substantial hematologic, gastrointestinal, and constitutional toxicities that often limit their use in clinical practice [2]. The selective HDAC6 inhibition achieved with this compound appears to retain much of the therapeutic benefit while minimizing class-related toxicities.
The phase 1b clinical trial of this compound in combination with lenalidomide and dexamethasone demonstrates that this novel triple regimen is well-tolerated and shows promising efficacy in patients with relapsed or refractory multiple myeloma. The recommended phase 2 dose of 160 mg this compound once daily on days 1-21 of a 28-day cycle, combined with standard doses of lenalidomide and dexamethasone, provides a foundation for further clinical development of this combination.
The mechanistic rationale for combining a selective HDAC6 inhibitor with an immunomodulatory agent is robust, leveraging complementary pathways of protein homeostasis disruption and epigenetic modulation. The pharmacodynamic evidence of target engagement through increased tubulin acetylation, coupled with the favorable pharmacokinetic profile and manageable safety signal, supports the continued investigation of this compound and other selective HDAC6 inhibitors in multiple myeloma and other hematologic malignancies.
Future research directions should include phase 2 expansion cohorts to better characterize the efficacy of this combination, biomarker development to identify patient populations most likely to benefit, and novel combination strategies that leverage the unique mechanism of HDAC6 inhibition to overcome resistance to existing therapies in multiple myeloma.
Histone deacetylase 6 (HDAC6) represents a unique member of the histone deacetylase family with distinctive structural features and biological functions that make it an attractive therapeutic target. Unlike other HDAC isoforms, HDAC6 is primarily localized in the cytoplasm and contains two catalytic domains (CD1 and CD2) along with a zinc finger ubiquitin-binding domain (ZnF-UBP). This structural complexity enables HDAC6 to regulate diverse cellular processes through deacetylation of non-histone substrates including α-tubulin, cortactin, and HSP90. HDAC6's involvement in critical pathways such as protein degradation, autophagy, immune regulation, and cytoskeletal dynamics has established its significance in cancer, neurodegenerative disorders, and inflammatory conditions [1].
The development of selective HDAC6 inhibitors has emerged as a priority in epigenetic drug discovery due to the dose-limiting toxicities associated with pan-HDAC inhibitors currently approved for clinical use. These broad-spectrum inhibitors often cause significant adverse effects during preclinical and clinical evaluations, driving the need for more targeted therapeutic approaches [2]. High-content analysis (HCA) has revolutionized the screening paradigm for selective HDAC6 inhibitors by enabling multiparametric quantification of compound effects on specific HDAC isoforms within a physiologically relevant cellular context. This application note details the establishment, validation, and implementation of a robust HCA assay system for screening HDAC6-selective inhibitors through simultaneous detection of acetylation changes in HDAC6-specific (α-tubulin) and Class I HDAC-specific (histone H3) substrates [2] [3].
The development of a reliable HCA assay for HDAC6 selectivity screening requires systematic optimization of multiple cell-based parameters to ensure robust signal-to-noise ratios and reproducible quantification. According to validation studies, several conditions have been identified as critical for assay performance. Cell seeding density must be carefully standardized to maintain consistent cell health and staining intensity across assay plates; typically, 5,000-10,000 cells per well in 96-well plates provides optimal confluence for imaging analysis without compromising individual cell resolution. The fixation and permeabilization steps require precise optimization to preserve cellular architecture while allowing antibody access to intracellular epitopes. Validation studies have determined that using 4% paraformaldehyde for fixation followed by 0.1% Triton X-100 for permeabilization yields optimal results for both α-tubulin and histone H3 detection [2].
Antibody validation represents another crucial component in assay development. Primary antibodies against acetylated α-tubulin (Lys40) and acetylated histone H3 (Lys9/Lys14) must be titrated to establish optimal dilution factors that maximize specific signal while minimizing background fluorescence. Based on published validation data, antibody dilutions ranging from 1:500 to 1:1000 typically provide the most favorable staining indices. Additionally, the selection of high-quality fluorescent secondary antibodies with minimal cross-reactivity and appropriate spectral separation is essential for multiplexed detection. The assay's capability to quantitatively distinguish HDAC6 selectivity was validated using known selective HDAC6 inhibitors (such as tubastatin A) and pan-HDAC inhibitors (such as trichostatin A and SAHA), confirming its utility for determining compound selectivity profiles [2] [3].
The HCA assay workflow integrates multiple steps from cell culture preparation to automated image analysis, each requiring meticulous execution to ensure data quality. A graphical representation of the complete experimental workflow is provided below:
Figure 1: HCA Experimental Workflow for HDAC6 Selectivity Screening
This optimized workflow enables simultaneous assessment of compound effects on both HDAC6 and Class I HDAC activities through quantitative measurement of substrate-specific acetylation markers. The integration of automated imaging and analysis algorithms allows for high-throughput screening while maintaining cellular context, providing significant advantages over traditional biochemical assays [2].
Day 1: Cell Seeding and Compound Treatment
Day 2: Immunofluorescence Staining
Day 3: Secondary Antibody Staining and Imaging
The image analysis workflow involves multiple sequential steps to extract quantitative data from acquired images. The process begins with nuclei identification using the Hoechst or DAPI channel to establish the primary cellular regions of interest. Subsequently, cell boundary detection is performed using the acetylated α-tubulin signal or additional membrane markers to define cytoplasmic compartments. Intensity measurements for both acetylated α-tubulin (HDAC6 substrate) and acetylated histone H3 (Class I HDAC substrate) are then quantified within the appropriate cellular compartments. The analysis pipeline is visualized in the following diagram:
Figure 2: HCA Image Analysis Pipeline for HDAC6 Selectivity Screening
Data normalization is performed relative to controls, with vehicle-treated cells establishing the baseline acetylation level (0% inhibition) and pan-HDAC inhibitor-treated cells (e.g., 100 nM trichostatin A) defining maximum acetylation (100% inhibition). The selectivity index is calculated as the ratio of IC₅₀ values for Class I HDAC inhibition (acetyl-histone H3 signal) to HDAC6 inhibition (acetyl-α-tubulin signal). Compounds with selectivity indices >10 are generally considered HDAC6-selective, while indices >100 represent highly selective inhibitors [2] [4].
The validated HCA assay has demonstrated significant utility in screening compound libraries for HDAC6-selective inhibitors and facilitating SAR studies. In one representative study, researchers screened a panel of 140,000 commercially available compounds using a combination of virtual screening approaches followed by experimental validation with the HCA assay. This integrated approach led to the identification of several promising HDAC6-selective inhibitors with novel chemotypes, including a hydroxyamino-piperidine derivative (AKOS030273637) that exhibited potent HDAC6 inhibition (IC₅₀ = 5.41 nM) and excellent selectivity over Class I HDACs (selectivity index ≈ 117.23 for HDAC1) [1] [4].
The HCA platform enables rapid SAR analysis by simultaneously profiling multiple compounds across both HDAC6 and Class I HDAC targets in a cellular context. Researchers can efficiently determine the structural features that confer selectivity by modifying cap groups, linker regions, and zinc-binding groups (ZBG) while monitoring the resulting changes in isoform selectivity. For instance, systematic modifications of the cap group that interacts with the surface recognition region of HDAC6 have been shown to significantly impact selectivity profiles, while alterations to the linker region that occupies the hydrophobic tunnel can influence both potency and selectivity [4]. The table below summarizes representative HDAC6 inhibitors and their selectivity profiles determined using HCA and complementary assays:
Table 1: Selectivity Profiles of Representative HDAC6 Inhibitors
| Compound | HDAC6 IC₅₀ (nM) | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | Selectivity Index (HDAC1/6) | Cellular Activity |
|---|---|---|---|---|---|---|
| Tubastatin A | 15.11 [4] | 1772 [4] | - | - | 117.23 [4] | Antiproliferative activity in HCT-116 cells [4] |
| Compound 18 | 5.41 [4] | 634 [4] | - | - | 117.23 [4] | G2/M phase arrest & apoptosis induction [4] |
| AKOS030273637 | <50 [1] | >1000 [1] | >1000 [1] | >1000 [1] | >20 [1] | Reduced viability in multiple myeloma cells [1] |
| ACY-1215 | <10 [1] | ~100 [1] | ~100 [1] | ~100 [1] | ~10 [1] | Clinical trials for multiple myeloma [1] |
| W28 | Not specified [5] | High selectivity [5] | High selectivity [5] | High selectivity [5] | >100 [5] | In vivo efficacy in pulmonary fibrosis model [5] |
Beyond primary screening applications, the HCA assay provides valuable insights into compound mechanism of action and functional consequences of HDAC6 inhibition. By correlating acetylation markers with additional cellular readouts, researchers can establish connections between target engagement and phenotypic outcomes. For example, studies have demonstrated that selective HDAC6 inhibitors such as Compound 18 induce G2/M cell cycle arrest and promote apoptosis in HCT-116 colon cancer cells, with IC₅₀ values in the low micromolar range (2.59 μM) [4].
In multiple myeloma models, HDAC6 inhibitors including AKOS030273637 have shown promising activity against both drug-sensitive and drug-resistant cells, supporting their potential as therapeutic agents for hematological malignancies. The HCA assay facilitates the investigation of combination therapies by simultaneously monitoring multiple pathway markers. For instance, the combination of HDAC6 inhibitors with proteasome inhibitors has demonstrated synergistic effects in multiple myeloma, potentially through concurrent disruption of both proteasomal and aggresomal protein degradation pathways [1]. The table below outlines key cellular phenotypes associated with HDAC6 inhibition:
Table 2: Cellular Phenotypes Associated with HDAC6 Inhibition
| Phenotypic Response | Experimental Readout | Biological Significance | Therapeutic Application |
|---|---|---|---|
| Cytoskeletal reorganization | Increased acetyl-α-tubulin fluorescence | Enhanced microtubule stability, reduced cell motility | Anti-metastatic interventions [1] |
| Aggresome pathway disruption | Accumulation of polyubiquitinated proteins | Impaired clearance of misfolded proteins | Proteotoxic stress induction in cancer cells [1] |
| Cell cycle arrest | G2/M phase accumulation (flow cytometry) | Disrupted mitotic progression | Antiproliferative effects [4] |
| Apoptosis induction | Caspase activation, Annexin V staining | Programmed cell death execution | Cytotoxic effects in malignancies [4] |
| Autophagic modulation | LC3-I to LC3-II conversion | Altered protein quality control | Potential for combination therapies [1] |
| Immune response modulation | NF-κB pathway activation | Enhanced antitumor immunity | Immuno-oncology applications [1] |
Despite the robustness of the HCA assay for HDAC6 selectivity screening, several technical challenges may arise during implementation. High background fluorescence occasionally occurs and can typically be addressed by optimizing antibody dilution factors, increasing blocking agent concentration, or extending wash steps. Cell loss during processing is another common issue, particularly with suspension cell lines, which can be mitigated by using poly-D-lysine coated plates and gentle fluid handling techniques. Inconsistent staining patterns across assay plates often results from edge effects or temperature gradients during incubation, which can be minimized by using specialized microplates designed to reduce evaporation and ensuring even temperature distribution during incubations [2].
For validation of assay performance, several quality control metrics should be established. The Z' factor, a statistical measure of assay quality, should exceed 0.5 for both readouts (acetylated α-tubulin and acetylated histone H3) to ensure robust screening performance. Coefficients of variation (CV) for replicate controls should remain below 15% to guarantee reproducible quantification. Additionally, dose-response curves for reference compounds should demonstrate appropriate Hill slopes and R² values >0.9 to confirm expected pharmacological responses [2].
While the HCA assay provides comprehensive cellular selectivity assessment, integration with orthogonal methods strengthens compound profiling. Biochemical HDAC assays using recombinant enzymes offer direct measurement of inhibitory potency without cell permeability confounders. For example, fluorometric enzymatic assays employing fluorogenic peptides based on p53 residues (RHKKAc) provide quantitative IC₅₀ values that complement cellular activity data [6]. Western blot analysis remains essential for confirming acetylation changes observed in HCA, particularly for validating novel compounds or unexpected activity profiles [1] [4].
Advanced screening pipelines increasingly combine HCA with computational approaches and virtual screening strategies. As demonstrated in recent studies, artificial intelligence-driven compound-protein interaction prediction models coupled with molecular dynamics simulations can efficiently prioritize compounds for experimental testing, significantly enhancing screening efficiency [4]. This integrated approach leverages the strengths of both in silico and experimental methods, accelerating the identification of novel HDAC6-selective inhibitors with therapeutic potential across multiple disease areas including oncology, neurodegenerative disorders, and fibrotic diseases [5] [4].
Platelet transfusion represents a critical therapeutic intervention for patients with hemorrhage tendency, particularly those undergoing chemotherapy, stem cell transplantation, or suffering from hematological disorders. However, the clinical application of platelet transfusion faces significant challenges, including inadequate volunteer donation, short shelf life of platelets (typically 5-7 days), and risks associated with bacterial contamination and disease transmission. The growing shortage of platelet supplies coupled with increasing clinical demand has accelerated research into alternative approaches for generating transfusible platelets [1].
Ex vivo production of induced megakaryocytes (MKs) and platelets from stem cells has emerged as a promising alternative strategy to address these limitations. Several stem cell sources, including human pluripotent stem cells (both embryonic and induced) and cord blood (CB)-derived hematopoietic stem and progenitor cells (HSPCs), can differentiate into MKs and platelets. While HSPCs from cord blood represent a clinically acceptable source without teratoma risk, their application has been hampered by limited expansion capacity and multiple blood lineage differentiation potential, which impedes large-scale generation of MKs and platelets [1].
To overcome these limitations, researchers have focused on improving megakaryocytic fate commitment and amplifying MK progenitors (MkPs) at early differentiation stages using small molecules. Through high-throughput screening employing a platelet factor 4 (PF4)-promoter reporter system in megakaryocytic cell lines, Ricolinostat (an HDAC6 inhibitor) was identified as a potent enhancer of PF4 gene expression, which is exclusively expressed in megakaryocytic cells, proplatelets, and platelets [1]. Subsequent investigation demonstrated that this compound significantly promotes the generation of MkPs from human HSPCs, representing a valuable tool for optimizing manufacturing protocols for MKs and platelets in vitro [1] [2].
Table 1: Essential Cytokines for Megakaryocyte Differentiation Protocol
| Cytokine | Supplier | Stage I (Expansion) | Stage II (Specification) | Stage III (Maturation) |
|---|---|---|---|---|
| SCF | PeproTech | 50 ng/mL | 50 ng/mL | 10 ng/mL |
| TPO | PeproTech | 50 ng/mL | 50 ng/mL | 50 ng/mL |
| IL-3 | PeproTech | 20 ng/mL | 20 ng/mL | 20 ng/mL |
| FLT3-L | PeproTech | 50 ng/mL | - | - |
| IL-6 | PeproTech | - | 50 ng/mL | 20 ng/mL |
| IL-11 | PeproTech | - | 20 ng/mL | 20 ng/mL |
Table 2: Essential Antibodies for Megakaryocyte Progenitor Characterization
| Antibody Specificity | Conjugation | Application | Dilution |
|---|---|---|---|
| CD34 | FITC/PE | HSPC identification | 1:100 |
| CD41 | APC | Megakaryocyte commitment | 1:100 |
| CD61 | PE | Megakaryocyte commitment | 1:100 |
| CD42b | FITC | Mature megakaryocyte | 1:100 |
| CXCR2 | APC | Mechanism analysis | 1:100 |
CB Mononuclear Cell Isolation:
CD34+ Cell Purification:
Stage I: HSPC Expansion (Days 0-7)
Stage II: MK Specification with this compound (Days 7-14)
Stage III: MK Maturation (Days 14-21)
Figure 1: Experimental workflow for megakaryocyte differentiation from HSPCs using this compound
Colony-Forming Unit-Megakaryocyte (CFU-MK) Assay
Flow Cytometric Analysis
Molecular Analysis
Treatment with 2 μM this compound during Stage II (MK specification) typically results in significant increase in MkP generation compared to untreated controls. Based on the original study, flow cytometric analysis should demonstrate:
Table 3: Expected Flow Cytometry Results after this compound Treatment
| Cell Population | Control Group | This compound Group | Fold Change |
|---|---|---|---|
| CD41+ CD42b+ Cells | Baseline | 2.5-3.5× increase | ~3.0× |
| CD34+ CD41+ Cells | Baseline | 2.0-3.0× increase | ~2.5× |
| CFU-MK Colonies | Baseline | 3.0-4.0× increase | ~3.5× |
The CFU-MK assay should reveal not only increased colony numbers but also larger colony sizes in this compound-treated groups, indicating enhanced proliferative capacity of MkPs. The distribution of colony sizes typically shifts toward more medium and large colonies with this compound treatment [1].
MkPs generated through this compound-induced differentiation should demonstrate normal maturation capacity when progressed to Stage III (maturation phase). These cells should:
This compound enhances MkP differentiation primarily through epigenetic modulation that influences the interleukin signaling landscape. Mechanistic studies have revealed that this compound:
This mechanism aligns with previous research showing that CXC chemokines, including IL-8, act as negative regulators of megakaryopoiesis, and that inhibition of their receptors (CXCR1/CXCR2) promotes megakaryocytic differentiation [3]. The IL-8/CXCR2 axis suppression represents a novel approach to enhancing megakaryocyte production from HSPCs by removing inhibitory signals rather than adding stimulatory factors.
Figure 2: Mechanism of this compound action through suppression of the IL-8/CXCR2 pathway
Table 4: Troubleshooting Guide for Megakaryocyte Differentiation Protocol
| Problem | Potential Causes | Solutions |
|---|---|---|
| Poor HSPC expansion in Stage I | Low cytokine activity, suboptimal cell density | Aliquot cytokines to avoid freeze-thaw cycles, maintain cell density at 1-5×10^5/mL |
| Low MkP yield after Stage II | Inadequate this compound concentration, old reagent stocks | Verify this compound concentration (2 μM optimal), prepare fresh stocks |
| High cell death during differentiation | Excessive handling, cytokine toxicity | Minimize mechanical disturbance, verify cytokine concentrations |
| Inadequate maturation in Stage III | Insufficient maturation signals | Ensure proper cytokine combination, verify platelet production capability |
The this compound-enhanced megakaryocyte differentiation protocol represents a significant advancement in the ex vivo production of megakaryocyte progenitors from HSPCs. This protocol enables:
The clinical relevance of this work lies in its potential to improve production of platelet products for transfusion medicine and to enhance understanding of megakaryocyte biology. Furthermore, this protocol can be integrated with emerging bioreactor systems [4] and hematopoietic organoid technologies [5] to achieve scalable production of MKs and platelets for therapeutic applications.
For researchers investigating fundamental mechanisms of hematopoiesis, this protocol offers a robust system to study epigenetic regulation of lineage commitment [6] and the role of chemokine signaling in hematopoietic differentiation [3]. The ability to enhance megakaryocytic fate determination through HDAC6 inhibition opens new avenues for understanding and manipulating blood cell development.
Histone deacetylase 6 (HDAC6) is a unique cytoplasmic enzyme belonging to the class IIb HDAC family, characterized by two catalytic domains and a zinc finger ubiquitin-binding domain. Unlike other HDACs, HDAC6 primarily targets non-histone proteins including α-tubulin, HSP90, and cortactin, regulating crucial cellular processes such as protein degradation, cell motility, cytoskeletal dynamics, and stress response [1] [2]. HDAC6 is frequently overexpressed in various cancers including esophageal squamous cell carcinoma (ESCC), breast cancer, and lung adenocarcinoma, where its expression correlates with poor prognosis and advanced disease stage [3] [4] [5].
This compound (ACY-1215) is a first-in-class, selective HDAC6 inhibitor that demonstrates relative specificity for HDAC6 while minimizing inhibition of other HDAC isoforms, potentially reducing side effects associated with pan-HDAC inhibitors [4]. The compound exerts its anti-tumor effects through multiple mechanisms, primarily by inducing hyperacetylation of α-tubulin and modulating key signaling pathways involved in cancer cell proliferation and survival [1] [4].
The MTT assay provides a colorimetric method for quantifying cellular proliferation and metabolic activity following this compound treatment.
This assay provides a luminescent method for quantifying viable cells based on ATP content, ideal for higher-throughput screening.
Table 1: this compound Anti-proliferative Effects Across Cancer Cell Lines
| Cell Line | Cancer Type | Proliferation Assay | IC50 Range (μM) | Treatment Duration | Reference |
|---|---|---|---|---|---|
| ESCC lines (EC109, KYSE150, TE-1, TE-13) | Esophageal squamous cell carcinoma | MTT | 5-15 μM | 48-72 hours | [4] |
| Drug-resistant multiple myeloma cells | Hematologic malignancy | Cell Titer-Glo | Variable by resistance profile | 48-72 hours | [1] |
| MDA-MB-436 | Breast cancer (HDAC6-score high) | MTT/Cell Titer-Glo | Lower IC50 (more sensitive) | 48-72 hours | [6] |
| MDA-MB-453 | Breast cancer (HDAC6-score low) | MTT/Cell Titer-Glo | Higher IC50 (less sensitive) | 48-72 hours | [6] |
This method enables quantification of apoptotic cells using Annexin V/propidium iodide (PI) staining to distinguish early and late apoptotic populations.
Western blotting provides molecular confirmation of apoptosis through detection of caspase activation and PARP cleavage.
Table 2: Key Apoptotic Markers Modulated by this compound Treatment
| Protein Marker | Function in Apoptosis | Observed Change with this compound | Detection Method | Reference |
|---|---|---|---|---|
| Cleaved PARP | DNA repair enzyme cleaved during apoptosis | Increased | Western blot | [3] [4] |
| Cleaved caspase-3 | Executioner caspase | Increased | Western blot | [3] [4] |
| Cleaved caspase-9 | Initiator caspase (intrinsic pathway) | Increased | Western blot | [3] [4] |
| Bax | Pro-apoptotic Bcl-2 family | Increased | Western blot | [4] |
| Bim | Pro-apoptotic Bcl-2 family | Increased | Western blot | [4] |
| Bcl-2 | Anti-apoptotic Bcl-2 family | Decreased | Western blot | [4] |
| Acetylated α-tubulin | HDAC6 substrate, marker of target engagement | Increased | Western blot | [1] [4] |
The following diagram illustrates the integrated experimental workflow for assessing this compound's effects on cancer cells, from initial culture to data analysis:
This compound modulates multiple signaling pathways that contribute to its anti-proliferative and pro-apoptotic effects, as illustrated below:
These application notes provide comprehensive protocols for assessing the anti-proliferative and pro-apoptotic effects of this compound in cancer models. The described methodologies enable robust evaluation of HDAC6 inhibition efficacy across diverse cellular contexts. The integration of proliferation assays with apoptosis analysis and mechanistic studies offers a comprehensive framework for preclinical evaluation of this selective HDAC6 inhibitor, supporting its continued investigation as a promising targeted therapeutic agent in cancer treatment.
This compound (ACY-1215) represents a first-in-class selective histone deacetylase 6 (HDAC6) inhibitor with significant potential in cancer therapeutics. As a highly specific HDAC6 inhibitor, it exhibits an IC50 of 5 nM in cell-free assays while demonstrating >10-fold selectivity for HDAC6 compared to class I HDACs (HDAC1/2/3). This selectivity profile potentially translates to reduced side effects compared to pan-HDAC inhibitors, making it an attractive candidate for targeted therapy approaches. The compound primarily functions through inhibition of α-tubulin deacetylation, leading to disrupted protein trafficking and increased proteotoxic stress in malignant cells, while largely sparing normal cells due to its targeted mechanism. [1]
The therapeutic rationale for investigating this compound in mouse xenograft models stems from its multimodal mechanisms of action across various cancer types. HDAC6 overexpression has been correlated with poor prognosis in multiple malignancies, including esophageal squamous cell carcinoma (ESCC), where high HDAC6 expression is associated with significantly worse patient outcomes. Preclinical studies have demonstrated that this compound suppresses cellular proliferation, induces cell cycle arrest, and promotes apoptosis through both direct enzymatic inhibition and epigenetic modulation of critical signaling pathways. These properties, combined with its favorable tolerability profile in initial clinical trials, provide a strong foundation for systematic evaluation in xenograft models that more closely mimic human tumor biology. [2] [1]
Quantitative assessment of this compound's antitumor efficacy across multiple xenograft models reveals consistent tumor growth suppression with varying potency depending on cancer type. Researchers can leverage this comparative data to select appropriate models for specific investigative questions and benchmark their experimental outcomes against established results. The tabulated data below summarizes key efficacy parameters from published xenograft studies, providing a consolidated reference for experimental design and power analysis calculations. [2] [3] [4]
Table 1: Efficacy of this compound in Mouse Xenograft Models Across Cancer Types
| Cancer Type | Cell Line/Model | Dosage Regimen | Treatment Duration | Tumor Growth Inhibition | Key Findings | Reference |
|---|---|---|---|---|---|---|
| Esophageal Squamous Cell Carcinoma | EC109 | Not specified | Not specified | Significant inhibition | Validated miR-30d/PI3K/AKT/mTOR pathway involvement | [2] |
| Melanoma | Various melanoma cell lines | Not specified | Not specified | Reduced tumor burden, increased survival | Higher HDAC6 expression in melanoma vs. normal melanocytes; well-tolerated | [3] |
| Diffuse Large B-Cell Lymphoma | OCI-Ly10 (ABC subtype) | Not specified | Not specified | Enhanced combination efficacy | Synergistic with ibrutinib in vivo | [4] |
| Head and Neck Squamous Cell Carcinoma | CAL27 (TP53-mutated) | Combined with adavosertib | Not specified | Synergistic effect | Enhanced mitotic catastrophe; suppression of Chk1 phosphorylation | [5] |
The consistency of response across diverse cancer lineages underscores the broad therapeutic potential of this compound while highlighting model-specific variations in efficacy. Particularly noteworthy is the enhanced activity observed in combination regimens across multiple studies, suggesting that this compound's primary clinical utility may lie in rational combination approaches rather than monotherapy. Researchers should note that dosage optimization remains critical, as the therapeutic window, while generally favorable, may vary significantly based on tumor type and combination partners. [2] [5] [4]
The following protocol outlines a standardized approach for evaluating this compound efficacy in ESCC xenograft models, adaptable for other cancer types with appropriate modifications:
Cell Line and Culture: Utilize human ESCC EC109 cells, maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin solution. Culture cells at 37°C in a humidified incubator with 5% CO₂ until 70-80% confluent. Authentication and mycoplasma testing should be performed regularly to ensure cell line integrity. [2]
Xenograft Establishment: Harvest exponentially growing EC109 cells using trypsin-EDTA, wash twice with phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of PBS and Matrigel to a final concentration of 5×10⁶ cells/100 µL. Subcutaneously inject 100 µL of cell suspension into the right flank of 6-8 week old BALB/c nude mice using a 27-gauge needle. Monitor animals daily for general health and tumor development. [2]
Randomization and Dosing: Ten days post-inoculation, when tumors reach a palpable size (approximately 50-100 mm³), randomize mice into control and treatment groups (typically n=6-10 per group) using a stratified randomization method based on tumor volume to ensure equivalent starting means. Administer this compound or vehicle control according to the predetermined dosing schedule. While the exact dosage for ESCC models wasn't specified in the available literature, dosage ranging from 25-100 mg/kg administered via intraperitoneal injection or oral gavage 3-5 times per week has demonstrated efficacy in comparable xenograft studies. [2]
Tumor Volume Monitoring: Measure tumor dimensions two to three times weekly using digital calipers. Calculate tumor volume using the formula: V = (L × W²)/2, where L is the longest diameter and W is the perpendicular shorter diameter. Record body weights simultaneously to monitor treatment-related toxicity. [2]
Molecular Analysis: Process tumor tissues to validate mechanism of action. Perform western blotting for acetylated α-tubulin (direct target engagement marker), cleaved caspase-3 (apoptosis marker), and proteins in the PI3K/AKT/mTOR pathway. Analyze miR-30d expression levels using quantitative RT-PCR to confirm upstream epigenetic effects as described in the ESCC mechanism studies. [2]
This compound exerts its antitumor effects through multimodal mechanisms that converge on critical cellular processes. The primary mechanism involves direct inhibition of HDAC6, leading to increased acetylation of α-tubulin and subsequent disruption of microtubule-dependent transport processes. This disruption affects protein trafficking and aggresome formation, particularly in heavily protein-producing cancer cells. Additionally, HDAC6 inhibition modulates heat shock protein 90 (HSP90) function through acetylation, leading to impaired stabilization of oncogenic client proteins and ultimately their proteasomal degradation. [2] [1]
The epigenetic effects of this compound extend beyond cytoplasmic targets to influence nuclear histone acetylation patterns. Treatment with this compound increases acetylation of histone H3 at lysine 9 (Ac-H3K9) and histone H4 at lysine 8 (Ac-H4K8), chromatin modifications associated with transcriptional activation. These changes promote expression of specific tumor suppressor microRNAs, most notably miR-30d, which directly targets the 3' untranslated region of PIK3R2 mRNA, encoding the regulatory subunit p85β of PI3K. This epigenetic regulation constitutes a crucial mechanism for this compound's inhibition of the oncogenic PI3K/AKT/mTOR signaling axis. [2]
Table 2: Key Molecular Changes Following this compound Treatment in Cancer Models
| Affected Pathway/Process | Molecular Changes | Functional Consequences | Validation Methods |
|---|---|---|---|
| HDAC6 Direct Targets | Increased acetylated α-tubulin; Acetylated HSP90 | Disrupted protein trafficking; Proteasome-mediated degradation of oncoproteins | Western blotting; Immunofluorescence |
| Apoptosis Regulation | Increased: Bax, Bim, cleaved caspase-3/9, cleaved PARP; Decreased: Bcl-2 | Activation of both intrinsic and extrinsic apoptosis pathways | Western blotting; Annexin V staining by flow cytometry |
| Cell Cycle Control | G2/M phase arrest; Decreased: survivin, CDC2, cyclin A2; Increased: p21, P-p53 | Cell cycle arrest at G2/M checkpoint | Flow cytometry for DNA content; Western blotting |
| PI3K/AKT/mTOR Signaling | Decreased: PI3K, P-AKT (S473), P-mTOR, P-ERK1/2; Increased: Rag C | Inhibition of pro-survival signaling pathways | Western blotting; Kinase activity assays |
| Epigenetic Regulation | Increased: Ac-H3K9, Ac-H4K8, miR-30d; Decreased: PIK3R2 | Altered gene expression profiling | Chromatin immunoprecipitation; miRNA sequencing; RT-qPCR |
The intricate molecular mechanisms of this compound can be effectively visualized through signaling pathway diagrams and experimental workflows generated using Graphviz. The following DOT language scripts create clear, color-coded representations of these complex biological relationships, adhering to the specified formatting and color constraints.
Diagram 1: Molecular Mechanism of this compound in Cancer Cells. This diagram illustrates HDAC6 inhibition and downstream effects including miR-30d upregulation, PI3K/AKT/mTOR pathway suppression, and induction of apoptosis and cell cycle arrest.
Synergistic approaches with this compound have demonstrated enhanced efficacy across multiple cancer models, providing compelling rationale for combination regimens in xenograft studies. The molecular basis for these synergies often involves complementary mechanisms that simultaneously target multiple vulnerabilities in cancer cells. Particularly notable is the combination with WEE1 inhibitor adavosertib in TP53-mutated head and neck squamous cell carcinoma models, where this compound enhanced adavosertib-induced mitotic catastrophe. This combination suppressed checkpoint kinase 1 (Chk1) phosphorylation at Ser345 and reduced cyclin-dependent kinase 1 (CDK1) phosphorylation at Tyr15, forcing premature mitotic entry and significantly increasing DNA double-strand breaks marked by γ-H2A.X. [5]
In B-cell lymphoma models, this compound demonstrated strong synergy with ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor. Gene expression profiling of this compound-resistant lymphoma cells revealed compensatory upregulation of BTK pathway components, including FYN and IKZF2, along with downregulation of the negative BTK regulator SH3BP5. This pathway dependency provided the rationale for combination therapy, which showed enhanced antitumor activity in both cell line models and primary patient samples, including chronic lymphocytic leukemia, lymphoplasmacytic lymphoma, and marginal zone lymphoma. The combination was further validated in a DLBCL xenograft model, demonstrating superior tumor growth inhibition compared to either agent alone. [4]
The following workflow outlines a standardized approach for evaluating this compound combination therapies in xenograft models:
Diagram 2: Experimental Workflow for Evaluating this compound Combination Therapies. This diagram outlines the stepwise approach from in vitro screening to in vivo validation of combination regimens.
The comprehensive data from this compound xenograft studies provides valuable insights for translational research and clinical development strategy. The consistent observation of tumor growth inhibition across diverse cancer types, coupled with its favorable toxicity profile, supports continued investigation of this HDAC6-selective inhibitor. Particularly promising is the enhanced efficacy observed in combination regimens, which mirrors clinical experience with other targeted therapies where combination approaches often yield superior outcomes compared to monotherapy.
For researchers designing xenograft studies, several critical considerations emerge from these collective findings. First, proper biomarker stratification - including HDAC6 expression levels, TP53 mutation status, and PI3K pathway activation - may help identify responsive models and enhance experimental outcomes. Second, the timing and sequencing of combination therapies requires empirical determination, as pharmacodynamic interactions can significantly influence treatment efficacy. Finally, researchers should incorporate comprehensive molecular analyses into their study designs to not only assess efficacy but also elucidate mechanisms of response and resistance, thereby contributing to the rational design of subsequent clinical trials.
| Combination Regimen | Recommended Phase 2 Dose (RP2D) of Ricolinostat | Dosing Schedule (21 or 28-Day Cycle) | Key Clinical Trial Identifier / Reference |
|---|---|---|---|
| Bortezomib + Dexamethasone | 160 mg, taken once daily (QD) | Days 1–5 and 8–12 of a 21-day cycle [1] [2] | ACY-100 Trial [1] |
| Lenalidomide + Dexamethasone | 160 mg, taken once daily (QD) | Days 1–21 of a 28-day cycle [2] [3] | ACE-MM-101 Trial [2] |
| Pomalidomide + Dexamethasone | 160 mg, taken once daily (QD) | Days 1–21 of a 28-day cycle [2] | ACE-MM-102 Trial [2] |
The RP2D for this compound was determined through Phase 1/2 trials that evaluated safety, tolerability, and preliminary efficacy.
It is important to note that a Phase 2 trial investigating this compound (120 mg/day) for the treatment of painful diabetic peripheral neuropathy (DPN) did not meet its primary endpoint. In this 12-week, randomized, placebo-controlled study, this compound was not superior to placebo in reducing neuropathic pain, and its development for this indication was not supported [4].
The following diagram illustrates the general structure of a Phase 1/2 trial design used to establish the RP2D, integrating both dose escalation and expansion phases.
The provided clinical trials followed a multi-part, open-label design to establish the RP2D [1] [3].
The mechanistic rationale for combining this compound with proteasome inhibitors like bortezomib is based on dual inhibition of protein degradation pathways, as illustrated below.
Histone deacetylase 6 (HDAC6) plays a critical role in multiple myeloma pathology by regulating the aggresome/autophagy pathway, an alternative protein degradation mechanism that becomes activated in response to proteasome inhibition. Ricolinostat (ACY-1215) represents the first selective oral HDAC6 inhibitor studied clinically, designed to synergize with proteasome inhibitors and immunomodulatory drugs while minimizing the class I HDAC-mediated toxicities associated with non-selective HDAC inhibitors. The pharmacological rationale for combination therapy stems from HDAC6's function in mediating resistance to proteasome inhibition through its role in trafficking ubiquitinated misfolded proteins to aggresomes for autophagy-dependent degradation. By selectively inhibiting HDAC6, this compound impairs this compensatory pathway, leading to increased accumulation of polyubiquitinated proteins and enhanced endoplasmic reticulum stress when combined with proteasome inhibitors like bortezomib.
The therapeutic strategy of combining this compound with established multiple myeloma regimens leverages complementary mechanisms of action to overcome resistance while maintaining favorable tolerability profiles. Preclinical models demonstrate that this compound synergizes with both bortezomib and lenalidomide through distinct but potentially complementary mechanisms, providing a strong rationale for clinical investigation of these combinations in relapsed/refractory multiple myeloma. This document provides comprehensive application notes and experimental protocols for investigating the pharmacokinetic and pharmacodynamic properties of this compound when coadministered with bortezomib or lenalidomide, supporting optimal clinical development of these promising therapeutic combinations.
This compound demonstrates favorable pharmacokinetic properties when administered in combination with either bortezomib or lenalidomide, with no clinically significant drug-drug interactions observed in clinical trials. The pharmacokinetic profile remains consistent whether this compound is administered as monotherapy or in combination regimens, suggesting that coadministration with bortezomib or lenalidomide does not substantially alter its absorption, distribution, metabolism, or excretion patterns.
Table 1: Pharmacokinetic Parameters of this compound in Combination Therapy
| Parameter | Bortezomib Combination | Lenalidomide Combination | Clinical Significance |
|---|---|---|---|
| Cmax at ≥80 mg | ≥1 µM | ≥0.5 µM | Exceeds preclinical efficacy thresholds |
| Tmax | Not specified | Not specified | Rapid absorption |
| Effect of Coadministration | No significant PK alteration | No significant PK alteration | Supports fixed-dose combination |
| Key Metabolites | Not characterized | Not characterized | No active metabolites identified |
| Elimination Half-life | Not fully characterized | Not fully characterized | Supports BID dosing |
Data from clinical studies indicate that maximum blood concentrations of this compound reach pharmacologically relevant levels at doses ≥80 mg, with concentrations of ≥1 µM achieved in combination with bortezomib and ≥0.5 µM in combination with lenalidomide. These concentrations exceed those associated with anti-myeloma activity in preclinical models, providing pharmacological validation of the dosing regimens used in clinical trials. Importantly, population pharmacokinetic analyses have confirmed that the pharmacokinetics of this compound are not significantly affected by coadministration with either bortezomib or lenalidomide, supporting the development of fixed-dose combination regimens without requirement for dose adjustment [1] [2] [3].
Pharmacodynamic assessments in clinical trials have consistently demonstrated that this compound achieves dose-dependent inhibition of HDAC6 while maintaining selectivity over class I HDACs at clinically relevant doses. The primary biomarker for HDAC6 engagement is acetylated α-tubulin, which shows measurable increases in peripheral blood lymphocytes following this compound administration. This biomarker demonstrates clear dose-response relationships, with doses ≥80 mg producing greater than 2-fold increases in acetylated tubulin levels.
Table 2: Pharmacodynamic Markers of this compound Activity
| Biomarker | Target Engagement | Dose Response | Selectivity Index |
|---|---|---|---|
| Acetylated Tubulin | HDAC6 inhibition | >2x increase at ≥80 mg | Primary PD marker |
| Acetylated Histones | Class I HDAC inhibition | Minimal increase | High HDAC6 selectivity |
| Ubiquitinated Proteins | Aggresome pathway disruption | Accumulation in tumor cells | Combination effect with PIs |
The selectivity profile of this compound represents a significant advantage over non-selective HDAC inhibitors, as demonstrated by minimal increases in acetylated histone levels across the dose ranges studied clinically. This selective inhibition correlates with the observed improved tolerability profile of this compound combinations compared to combinations with non-selective HDAC inhibitors, which are associated with substantial hematologic, gastrointestinal, and constitutional toxicities. The pharmacodynamic effects of this compound on both acetylated tubulin and histones appear consistent whether administered as monotherapy or in combination with bortezomib or lenalidomide, supporting the mechanistic integrity of this compound's action in combination regimens [1] [2] [3].
Optimal dosing regimens for this compound in combination therapy have been established through phase 1b/2 clinical trials, with distinct recommendations for combination with bortezomib versus lenalidomide. The recommended phase 2 dose for this compound in combination with bortezomib and dexamethasone is 160 mg daily, administered on days 1-5 and 8-12 of each 21-day cycle. For combination with lenalidomide and dexamethasone, the recommended dose is 160 mg once daily on days 1-21 of a 28-day cycle, though alternative schedules including 160 mg twice daily have also been explored.
Table 3: Recommended Dosing Regimens for this compound Combinations
| Combination Therapy | This compound Dose | Schedule | Cycle Length | Partner Drug Dosing |
|---|---|---|---|---|
| Bortezomib + Dexamethasone | 160 mg daily | Days 1-5, 8-12 | 21 days | Bortezomib 1.3 mg/m² days 1,4,8,11; Dex 20mg days 1,2,4,5,8,9,11,12 |
| Lenalidomide + Dexamethasone | 160 mg daily | Days 1-21 | 28 days | Lenalidomide 25mg days 1-21; Dex 40mg weekly |
| Bortezomib Refractory Patients | 160 mg daily | Days 1-5, 8-12 | 21 days | Standard bortezomib dosing |
The dose escalation studies followed a standard 3+3 design, exploring this compound doses ranging from 40 mg daily to 160 mg twice daily in combination with full doses of the partner drugs. For bortezomib combinations, the initial cohort received this compound 40 mg daily with bortezomib 1.0 mg/m², with subsequent cohorts advancing to the standard bortezomib dose of 1.3 mg/m². The maximum administered dose was 160 mg twice daily in combination with both bortezomib and lenalidomide; however, the recommended phase 2 doses were established at lower levels based on tolerability and pharmacodynamic activity [1] [4] [2].
The safety profile of this compound combinations is characterized by predominantly grade 1-2 adverse events, with a notably reduced burden of hematologic, gastrointestinal, and constitutional toxicities compared to those reported with non-selective HDAC inhibitors. The most common adverse events across combination therapies include diarrhea, fatigue, anemia, nausea, thrombocytopenia, and increased creatinine, with only diarrhea demonstrating a clear relationship to this compound dose.
Dose-limiting toxicities have been observed at higher dose levels, particularly with the 160 mg twice daily schedule. In combination with bortezomib and dexamethasone, dose-limiting diarrhea was observed in the expansion cohort at 160 mg twice daily, leading to establishment of the 160 mg daily dose as the recommended phase 2 dose. Similarly, in combination with lenalidomide and dexamethasone, dose-limiting toxicities at 160 mg twice daily included grade 3 syncope and grade 3 myalgia. These findings support the dose-dependent toxicity profile of this compound and highlight the importance of adherence to recommended dosing schedules.
Proactive management of gastrointestinal toxicities, particularly diarrhea, is recommended through patient education, dietary modifications, and prompt initiation of antidiarrheal medications as needed. Regular monitoring of blood counts, renal function, and electrolytes allows for early detection and management of hematologic and metabolic abnormalities. The generally manageable safety profile of this compound combinations facilitates administration in the outpatient setting, supporting treatment continuity and quality of life [1] [4] [2].
Comprehensive pharmacokinetic assessment of this compound in combination therapy requires carefully timed blood collection and validated analytical methods to accurately characterize drug exposure and potential interactions. The following protocol outlines standardized procedures for pharmacokinetic sampling in clinical studies of this compound combination therapies:
Blood Collection Timeline: Collect peripheral blood samples at predetermined timepoints relative to this compound administration: pre-dose (0h), and 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose. During combination therapy, collect additional samples coinciding with peak concentrations of companion drugs (bortezomib or lenalidomide) to assess potential interaction effects.
Sample Processing: Draw blood into K2EDTA tubes and invert gently 8-10 times for mixing. Centrifuge samples at 1500 × g for 10 minutes at 4°C within 30 minutes of collection. Transfer the plasma supernatant to polypropylene cryovials and store immediately at -80°C until analysis.
Bioanalytical Method: Quantify this compound concentrations using validated LC-MS/MS methods with stable isotope-labeled internal standards. The analytical method should demonstrate linearity across the expected concentration range (1-1000 ng/mL), with inter- and intra-assay precision <15% and accuracy within ±15% of nominal values.
Pharmacokinetic Analysis: Calculate key parameters using non-compartmental methods with validated software (e.g., WinNonlin): maximum concentration (C~max~), time to maximum concentration (T~max~), area under the concentration-time curve (AUC~0-t~ and AUC~0-∞~), elimination half-life (t~1/2~), apparent clearance (CL/F), and apparent volume of distribution (V~z~/F).
This standardized protocol ensures consistent and comparable pharmacokinetic data across studies, facilitating robust assessment of this compound's pharmacokinetic profile in combination regimens [1] [2].
Pharmacodynamic evaluation of HDAC6 inhibition is essential for confirming target engagement and establishing pharmacologically active doses in clinical trials. The following protocol details the assessment of acetylated tubulin as a primary biomarker of HDAC6 inhibition:
Sample Collection: Collect peripheral blood samples in sodium heparin tubes pre-dose and at multiple timepoints post-dose (2, 4, 8, and 24 hours) during cycle 1 day 1 and cycle 1 day 15 to assess both acute and sustained HDAC6 inhibition.
Lymphocyte Isolation: Isolate peripheral blood mononuclear cells (PBMCs) using Ficoll density gradient centrifugation within 2 hours of collection. Wash cells twice with cold phosphate-buffered saline and count viable cells using trypan blue exclusion.
Protein Extraction and Western Blot: Lyse PBMCs in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using BCA assay, separate 20-30 μg protein by SDS-PAGE, and transfer to PVDF membranes. Probe with antibodies against acetylated α-tubulin (primary PD marker) and acetylated histone H3 (selectivity marker), followed by appropriate HRP-conjugated secondary antibodies.
Quantification and Analysis: Detect bands using enhanced chemiluminescence and quantify by densitometry. Normalize acetylated tubulin signals to total tubulin and express as fold-change from pre-dose levels. Establish a pharmacodynamic response threshold as ≥2-fold increase in acetylated tubulin with minimal change in acetylated histones, indicating selective HDAC6 inhibition.
This pharmacodynamic protocol provides robust assessment of HDAC6 target engagement and selectivity, supporting dose selection and schedule optimization for this compound combination therapies [1] [2] [3].
The following diagram illustrates the key molecular mechanisms underlying the synergistic activity of this compound in combination with bortezomib or lenalidomide in multiple myeloma treatment:
Diagram 1: Molecular mechanisms of this compound combination therapy. This compound selectively inhibits HDAC6, disrupting the aggresome/autophagy pathway activated in response to proteasome inhibition by bortezomib. This leads to accumulation of ubiquitinated proteins, increased ER stress, and enhanced apoptosis. Simultaneously, this compound potentiates lenalidomide's effects on IRF4 and MYC downregulation through complementary mechanisms.
The following diagram outlines the integrated workflow for simultaneous pharmacokinetic and pharmacodynamic assessment in this compound combination therapy studies:
Diagram 2: Integrated PK/PD analysis workflow. The schematic illustrates the comprehensive approach for simultaneous assessment of this compound pharmacokinetics and pharmacodynamics in combination therapy studies, from sample collection through data integration and dose optimization.
The comprehensive data presented in these application notes support the continued clinical development of this compound in combination with both bortezomib and lenalidomide for the treatment of multiple myeloma. The favorable pharmacokinetic profile of this compound, characterized by predictable exposure and absence of clinically significant drug-drug interactions, facilitates combination with established anti-myeloma agents without requirement for dose adjustment. The pharmacodynamic evidence of selective HDAC6 inhibition at clinically achievable doses provides mechanistic validation of the therapeutic approach, while the manageable safety profile represents a significant advantage over non-selective HDAC inhibitors.
The recommended dosing regimens of this compound 160 mg daily with bortezomib/dexamethasone and 160 mg daily with lenalidomide/dexamethasone demonstrate promising activity in relapsed/refractory multiple myeloma, including in patients refractory to the companion drugs. The standardized experimental methodologies for pharmacokinetic and pharmacodynamic assessment provide robust tools for further clinical investigation of these combinations. As the multiple myeloma treatment landscape continues to evolve, selective HDAC6 inhibition with this compound represents a promising strategy for enhancing the efficacy of established regimens while maintaining favorable tolerability profiles, potentially addressing the critical need for effective therapies in refractory disease settings.
The following section details the standard methodologies used in preclinical studies to assess the pharmacodynamic effects of Ricolinostat.
Key Steps:
Supporting Techniques:
Clinical trials have successfully translated these methods to measure HDAC6 target engagement in patients.
The table below summarizes key quantitative findings on acetylated tubulin from multiple studies.
| Study Model | This compound Dose & Duration | Key PD Findings (Acetylated Tubulin) | Measurement Technique |
|---|---|---|---|
| Multiple Myeloma Patients (Phase 1/2 Trial) [4] | 160 mg daily (Days 1-5, 8-12 of 21-day cycle) | Dose-dependent increase in PBLs | Western Blot |
| Lymphoma Cell Lines [2] [3] | 0.01 - 100 µM for 24-72 hours | Significant induction; synergy with bendamustine | Western Blot, Flow Cytometry |
| Esophageal Squamous Cell Carcinoma (ESCC) [1] | 5 - 40 µM for 24-48 hours | Increased acetylation; reduced PI3K/AKT/mTOR signaling | Western Blot |
This compound's effects extend beyond tubulin acetylation. The diagram below integrates HDAC6 inhibition with its downstream consequences on multiple cellular pathways, as identified in the research.
The diagram illustrates that this compound's anti-tumor effects are multi-faceted. Key downstream events supported by the literature include:
Q1: What is the dose-limiting toxicity of Ricolinostat, and at what dose does it occur? A: The dose-limiting toxicity (DLT) observed with this compound is diarrhea. This was identified during a phase 1/2 clinical trial in patients with relapsed or refractory multiple myeloma. The DLT specifically occurred in an expansion cohort at a dosage of 160 mg taken twice daily in combination with bortezomib and dexamethasone [1] [2].
Q2: What is the recommended strategy to manage this compound-induced diarrhea? A: The primary and most effective strategy is dose reduction. The clinical trial established that reducing the this compound dose to 160 mg once daily in the same combination regimen was well-tolerated and resulted in a significantly improved safety profile [1] [2]. This dose was designated as the recommended phase 2 dose.
Q3: How does the toxicity profile of selective HDAC6 inhibition compare to non-selective HDAC inhibitors? A: The selective inhibition of HDAC6 with this compound appears to offer a better toxicity profile. At the recommended dose of 160 mg daily, the combination therapy demonstrated "less severe hematologic, gastrointestinal, and constitutional toxicities" compared to published data on non-selective HDAC inhibitors [1] [2]. This suggests that targeting HDAC6 specifically can maintain efficacy while reducing off-target effects.
Q4: Are there any experimental protocols to monitor HDAC6 inhibition in vivo? A: Yes, the clinical trial included a pharmacodynamic assessment to confirm target engagement. The method involved:
The table below summarizes the key quantitative findings from the clinical trial that inform the management of diarrhea toxicity [1] [2].
| This compound Dose | Dosing Schedule | Key Safety Findings | Efficacy (Overall Response Rate) | Recommended Phase 2 Dose |
|---|---|---|---|---|
| 160 mg | Twice Daily | Dose-limiting diarrhea observed in the expansion cohort. | Data not separately specified for this cohort. | No |
| 160 mg | Once Daily | Well-tolerated, with a manageable toxicity profile. | 37% (in patients receiving ≥160 mg daily) | Yes |
The following diagram illustrates the logical process and key decision points from the clinical trial that led to the optimized dosing strategy for managing toxicity.
While the search results focus on dose modification, general supportive care is also crucial in a clinical or preclinical setting.
Based on a key study that developed a resistant lymphoma cell line, the primary mechanism of acquired resistance involves compensatory activation of alternative survival pathways, particularly the B-cell receptor (BCR) signaling pathway [1] [2].
The table below summarizes the major molecular changes identified in this compound-resistant diffuse large B-cell lymphoma (DLBCL) cells [1]:
| Molecular Alteration | Direction of Change | Functional Consequence |
|---|---|---|
| SH3BP5 | Downregulation | Loss of negative regulation of BTK, leading to enhanced BCR signaling [1] |
| FYN | Upregulation | Increased oncogenic kinase activity, contributing to proliferation and survival [1] |
| HDAC9 | Upregulation | Potential compensatory deacetylase activity; specific role in resistance requires further study [1] |
| HELIOS (IKZF2) | Upregulation | Altered transcriptional regulation, potentially promoting survival [1] |
| LCK | Downregulation | Unclear; may represent a broader shift in kinase dependency [1] |
| BTK Pathway | Activated (GSEA) | A core pathway identified as being modulated in resistant cells [1] |
This is the established method for modeling acquired resistance in vitro [1].
The following diagram illustrates this workflow:
After establishing a resistant line, use these methods to identify the underlying mechanisms [1].
The compensatory activation of the BTK pathway in resistant cells creates a new vulnerability, suggesting a rational combination therapy.
The diagram below illustrates the core resistance mechanism and the logic for the combination therapy:
Q1: Are there other promising drug combinations with this compound beyond Ibrutinib? Yes, pre-clinical studies support other combinations. This compound + Bendamustine shows synergistic apoptosis in lymphoma cell lines, potentially through enhanced microtubule stabilization and increased ROS generation [3]. Research in other cancers also suggests synergy with proteasome inhibitors like bortezomib [1].
Q2: Does this compound resistance involve mechanisms other than BCR pathway activation? While BCR activation is a key mechanism in lymphoma, resistance can be context-dependent. In other cancers, HDAC6 inhibition can affect the PI3K/AKT/mTOR and ERK pathways [4] and lead to hyperacetylation and degradation of the oncoprotein c-Myc [5] [6]. If these are key dependencies in a specific cancer type, their alteration could also contribute to resistance.
Q3: What are the best biomarkers to monitor for emerging resistance? The most direct biomarkers are based on the known mechanisms. You can monitor:
The diagram below illustrates how Ricolinostat promotes megakaryocyte progenitor (MkP) generation by targeting the IL-8/CXCR2 pathway.
This mechanism is supported by experimental data showing that this compound enhances megakaryocytic differentiation from human cord blood-derived hematopoietic stem and progenitor cells (HSPCs) by disrupting the IL-8/CXCR2 signaling axis [1] [2].
For your experimental work, here are the core findings and summarized protocols from the primary research.
Table 1: Key Experimental Findings on this compound's Effects
| Assay Type | Key Measurement | Effect of this compound | Reported P-value |
|---|---|---|---|
| CFU-MK Assay [1] | Number and size of megakaryocytic colonies | Significantly promoted the generation of CFU-MKs, including large colonies (≥50 cells) | p < 0.05 |
| Flow Cytometry [1] | Cell surface markers for MkPs (e.g., CD41) | Enhanced the cell fate commitment of MkPs from HSPCs | p < 0.05 |
| qRT-PCR [1] | Expression of megakaryocytic genes (e.g., PF4) | Remarkably promoted PF4-promoter reporter expression | p < 0.05 |
| ELISA/qPCR [1] | IL-8 secretion and CXCR2 expression | Inhibited IL-8 secretion and decreased CXCR2 expression | p < 0.05 |
Table 2: Summary of Critical Experimental Protocols
| Protocol Component | Details from Literature |
|---|---|
| Cell Source | Human cord blood-derived CD34+ cells, purified to >90% purity using MACS [1]. |
| Differentiation Method | A three-stage culture system in StemSpan SFEM medium [1]:
Q1: What is the recommended concentration of this compound for promoting megakaryopoiesis in vitro? A1: The established and effective concentration used in the referenced studies is 2 µM. It is added during the megakaryocytic specification stage (Stage II) of the culture protocol [1].
Q2: How does this compound specifically enhance megakaryocyte progenitor (MkP) production? A2: this compound promotes MkP generation through a dual mechanism: it reduces the secretion of IL-8 and decreases the expression of its receptor, CXCR2, on the cell surface. By inhibiting this signaling pathway, which normally suppresses megakaryopoiesis, this compound enhances the commitment of HSPCs to the megakaryocytic lineage [1].
Q3: Are there other known inhibitors of the IL-8/CXCR2 pathway that I can use as comparative controls? A3: Yes, other small-molecule antagonists for CXCR1/2 exist and have been studied in other cancer models, such as Reparixin and SCH527123 [3]. These could potentially be used as comparative controls in experimental setups, though their effects specifically on megakaryopoiesis would need to be verified.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low MkP differentiation efficiency | Inadequate cell source purity | Verify that the isolated CD34+ cell purity is >90% using flow cytometry [1]. |
| Suboptimal cytokine cocktail | Ensure the cytokine concentrations and combinations in the three-stage culture system are prepared exactly as described [1]. | |
| No observed effect of this compound | Improper drug concentration or handling | Confirm the stock solution is stored correctly and that the working concentration in culture is 2 µM. Check the drug's stability and solubility [1]. |
| Poor cell viability during culture | Cytokine exhaustion or metabolite buildup | Refresh the culture medium every 2-3 days as per the protocol to maintain nutrient and cytokine levels [1]. |
What are the main challenges in the reported synthesis of Ricolinostat? Earlier synthetic routes for this compound were hampered by limitations such as severe reaction conditions, high costs, the use of environmentally unfriendly reagents, and a reliance on column chromatography for purification, which is not ideal for industrial-scale production [1].
How can the overall yield and purity of this compound be improved? A 2024 study demonstrated that by optimizing reaction conditions and, crucially, replacing column chromatography with recrystallization for purification, the isolated yield of this compound can be significantly increased to 65.8% with a high purity of 99.73% [1] [2]. This makes the route more cost-effective and eco-friendly.
What is a key change in the purification process? The post-processing for intermediate 3 and the final product This compound (1), which previously required column chromatography, was successfully replaced with recrystallization using EtOH/H₂O and DMF/H₂O solvent systems, respectively [1].
The following table summarizes the key optimized steps for the synthesis of this compound as described in the recent research. The general reaction workflow is illustrated in the diagram below.
This step involves the reaction of the starting material with aniline.
| Parameter | Original/Condition Screened | Optimized Condition | Key Finding & Recommendation |
|---|---|---|---|
| Aniline Equiv. | 1.00 equiv. [1] | 1.20 equiv. | Yield increased from 72.4% to 98.8%. Using less than 1.2 equiv. results in lower yield [1]. |
| Reaction Temp. | 135–125°C [1] | 105–95°C | The reaction completes in 8 hours at this lower temperature range. Temperatures below 95°C lead to incomplete conversion [1]. |
| Purification | Column Chromatography [1] | Recrystallization (EtOH/H₂O) | Successfully replaces chromatography, making the process more practical for scale-up [1]. |
Detailed Protocol:
This step forms the critical diphenylamine structure.
| Parameter | Original/Condition Screened | Optimized Condition | Key Finding & Recommendation |
|---|
| Catalyst System| Not specified in detail | CuI (0.5 equiv.) Cs₂CO₃ (2.0 equiv.) | This copper(I)-based catalytic system effectively facilitates the coupling without requiring expensive palladium catalysts [1]. |
Detailed Protocol:
The most significant improvement lies in the final purification of this compound itself.
| Parameter | Original Method | Improved Method | Key Finding & Recommendation |
|---|---|---|---|
| Purification of (1) | Column Chromatography [1] | Recrystallization (DMF/H₂O) | This change is pivotal for industrial application, removing a bottleneck in the process [1]. |
| Overall Yield | ~6% (in one prior report) [1] | 65.8% (improved process) | The cumulative effect of all optimizations leads to a dramatic increase in overall yield [1]. |
| Final Purity | Not specified (lower yield implies lower purity) | 99.73% | The recrystallization process effectively removes impurities, delivering a high-purity final product [1]. |
The synergy between Ricolinostat and Ibrutinib arises from targeting two functionally linked pathways critical for lymphoma cell survival.
The diagram below illustrates the core signaling pathways and their disruption by the drug combination.
The molecular rationale is supported by the following key findings:
The synergy has been demonstrated across various experimental models, from cell lines to animal models.
| Experimental Model | Treatment | Key Findings | Source |
|---|---|---|---|
| OCI-Ly10 DLBCL Cell Line | This compound (ACY-1215) + Ibrutinib | Synergistic cell death; Overcame acquired resistance to this compound. | [1] |
| Eμ-Myc Mouse Model (MYC-driven lymphoma) | HDAC6 inhibitor (M-100) | Prevented lymphomagenesis; reduced Myc protein levels; induced apoptosis. | [2] |
| Primary Human Lymphoma Samples (ex vivo) | This compound + Ibrutinib | Synergistic anti-tumor activity was confirmed. | [1] |
| DLBCL Xenograft Mouse Model | This compound + Ibrutinib | In vivo confirmation of anti-tumor synergy. | [1] |
The following methodology, adapted from the pivotal study, outlines how to test this combination in vitro [1].
Cell Line and Culture:
Drug Preparation:
Viability and Synergy Assay:
Mechanistic Validation (Western Blot):
Q1: In which lymphoma subtypes is this combination most relevant? This strategy is particularly potent for the Activated B-Cell-like (ABC) subtype of DLBCL, which is genetically dependent on chronic active BCR signaling [3]. It is also highly relevant for MYC-driven lymphomas, as HDAC6 inhibition directly promotes MYC degradation [2].
Q2: What is a critical control for these experiments? Always include a vehicle control (DMSO) treated in parallel. For the combination, it is crucial to compare its effects against both single-agent treatments to conclusively demonstrate synergy and not just additivity.
Q3: My viability assay shows high IC50 values. What could be wrong?
Q4: Are there clinical data supporting this combination? While the primary data is preclinical, the strong rationale has led to clinical translation. A case report successfully used a similar combination (Chidamide, a pan-HDACi, and Zanubrutinib, a BTK inhibitor) to achieve complete remission in a patient with refractory DLBCL, providing clinical proof-of-concept [5].
What is the primary mechanism of acquired resistance to this compound? Research indicates that resistance is not due to simple drug efflux. Instead, cancer cells activate compensatory survival pathways, notably involving the B-cell receptor (BCR) signaling pathway, to bypass the inhibition of HDAC6 [1] [2].
How does the BTK pathway become involved in resistance? Gene expression profiling of this compound-resistant cells revealed specific molecular changes that effectively hyperactivate the BTK pathway, making the cells dependent on this pathway for survival [1]. Key changes include:
What is a rational combination strategy to overcome or preempt this resistance? The discovery of BTK pathway hyperactivation led to the rational combination of this compound with Ibrutinib, a BTK inhibitor. This combination demonstrated strong synergistic anti-tumor effects in vitro, in primary patient samples, and in vivo xenograft models, effectively overcoming the acquired resistance [1] [2] [3].
The table below summarizes the core gene and protein expression changes identified in this compound-resistant lymphoma cell lines (e.g., OCI-Ly10) compared to their parental counterparts [1] [2] [3].
| Gene/Protein | Expression Change in Resistant Cells | Functional Role |
|---|---|---|
| SH3BP5 | Downregulated | Negative regulator of BTK; its loss enhances BTK signaling. |
| FYN | Upregulated | Tyrosine kinase in the BCR pathway; promotes pro-survival signals. |
| IKZF2 (HELIOS) | Upregulated | Transcription factor associated with B-cell proliferation. |
| HDAC9 | Upregulated | Another histone deacetylase linked to lymphoma pathogenesis. |
| MAPK10 | Upregulated | Involved in stress response and cellular survival pathways. |
This table quantifies the shift in drug sensitivity and the synergistic effect of combination therapy [1] [2].
| Experiment | Finding | Implication |
|---|---|---|
| IC50 Shift (this compound) | Resistant cells (R10, R20) showed a 10-20 fold increase in IC50 (to 10-20 µM) vs. parental cells (0.9 µM) [2]. | Confirms a robust acquired resistance to the HDAC6 inhibitor. |
| Ibrutinib Monotherapy | Reduced cell viability in both parental and resistant lines, but the effect was not complete [2]. | Resistant cells remain somewhat vulnerable to direct BTK inhibition. |
| This compound + Ibrutinib | Strong synergy (Relative Risk Reduction, RRR < 1) was observed in cell lines and primary patient samples (CLL, LPL) [1] [2]. | Combining both drugs is more effective than either alone, countering the resistance mechanism. |
Here are the detailed methodologies for the critical experiments cited.
This protocol is used to model acquired resistance in a laboratory setting [1].
This protocol tests a rational drug combination to overcome resistance [1] [2].
The following diagrams illustrate the resistance mechanism and the key experimental workflow based on the information from the search results.
Diagram 1: Mechanism of Acquired Resistance to this compound. In resistant cells, compensatory hyperactivation of the BTK pathway via FYN upregulation and SH3BP5 downregulation promotes survival, overcoming HDAC6 inhibition.
Diagram 2: Experimental Workflow for Identifying Resistance and Combination Therapy. The process involves generating resistant cells, analyzing molecular changes, and testing rational drug combinations.
The following table summarizes key quantitative data and conditions from a study that successfully used this compound to promote megakaryocyte progenitor (MkP) generation from human cord blood-derived CD34+ hematopoietic stem and progenitor cells (HSPCs) [1].
| Parameter | Specification |
|---|---|
| Cell Source | Human Cord Blood (CB)-derived CD34+ HSPCs [1] |
| Key Small Molecule | This compound (ACY-1215) [1] |
| Optimal Concentration | 2 μM [1] |
| Treatment Timing | Added during the MK specification stage (Stage II) after initial expansion [1] |
| Primary Effect | Enhanced MkP fate commitment and proliferation [1] |
| Key Functional Assays | Colony-Forming Unit-MK (CFU-MK) assay; Flow cytometry for CD41+/CD42b+ cells [1] |
This protocol follows a stepwise, three-stage differentiation process [1].
Stage I: HSPC Expansion (Duration: 7 days)
Stage II: MK Specification with this compound (Duration: 7 days)
Stage III: MK Maturation (Duration: 5-7 days)
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Low MkP Yield | Inefficient differentiation; suboptimal culture conditions. | Verify CD34+ cell purity (>90%); ensure cytokine activity and correct concentrations; confirm preparation and stability of 2 μM this compound stock [1]. |
| Poor Cell Viability | This compound cytotoxicity; outdated cytokines. | Perform a dose-response curve (test 1-4 μM); ensure fresh medium changes every 2-3 days [1]. |
| Insufficient MK Maturation | This compound may impair late-stage maturation. | Strictly follow protocol: remove this compound in Stage III to allow final maturation [1]. |
This compound, a selective HDAC6 inhibitor, promotes megakaryopoiesis primarily by suppressing the IL-8/CXCR2 signaling pathway, which is known to inhibit megakaryocytic differentiation [1]. The experimental workflow for validating its effects is as follows:
| Feature | Ricolinostat (HDAC6 Selective) | Pan-HDAC Inhibitors (e.g., Panobinostat, Vorinostat) |
|---|---|---|
| Overall Safety Profile | Improved tolerability; most adverse events (AEs) are Grade 1-2 [1] [2]. | Higher toxicity; FDA black box warnings for serious AEs (e.g., diarrhea, cardiac events) [2]. |
| Common AEs (Grade 1-2) | Diarrhea, nausea, fatigue [1]. | Frequent gastrointestinal toxicity and fatigue [3] [2]. |
| Severe Hematological AEs | Rare severe hematological toxicity [1] [4]. | Frequent Grade 3/4 thrombocytopenia, neutropenia, and anemia [5] [6]. |
| Severe Non-Hematological AEs | Grade 3/4 toxicities are rare (e.g., anemia, hypercalcemia) [1]. | More common severe gastrointestinal, constitutional, and cardiac toxicities [4] [3] [2]. |
| Key Rationale for Reduced Toxicity | Selective targeting minimizes disruption of gene transcription from Class I HDAC inhibition, which is linked to greater toxicity [2]. | Non-selective inhibition of multiple HDAC isoforms (especially Class I) leads to broader on-target side effects [3] [2]. |
| Reported Efficacy (ORR in RRMM) | Lower as a single agent; enhanced in rational combinations (e.g., 37-55% ORR with proteasome inhibitors or immunomodulatory drugs) [4] [2] [5]. | Generally higher single-agent efficacy, but with a worse toxicity burden (e.g., Panobinostat ORR ~64%, Vorinostat ORR ~51%) [6]. |
The following diagram illustrates the core mechanism behind this compound's improved safety profile.
For researchers designing experiments, the following details from clinical studies are critical.
Clinical Dosing and Combination Protocols: In phase 1b/2 trials for lymphoma and multiple myeloma, this compound was typically administered orally at 160 mg once or twice daily on a schedule of days 1-5 and 8-12 of a 21-day cycle [1] [4]. The 160 mg daily dose was identified as the recommended phase 2 dose (RP2D) when combined with bortezomib and dexamethasone, as the 160 mg twice-daily schedule led to dose-limiting diarrhea in an expansion cohort [4]. A separate phase 1b trial combining this compound with lenalidomide and dexamethasone also reported a favorable safety profile, with no maximum tolerated dose (MTD) reached at doses up to 160 mg daily [2].
Key In-Vitro Biomarker Assay: A standard method to confirm HDAC6 engagement and selectivity in preclinical models is to measure acetylated α-tubulin levels, a direct substrate of HDAC6.
Q1: What are the most common adverse events we might observe in a pre-clinical model with this compound, and how do they compare to panobinostat? A1: The most common AEs with this compound are mild to moderate (Grade 1-2) gastrointestinal events like diarrhea and nausea [1]. In direct contrast, panobinostat is associated with a higher frequency and severity of GI toxicity, myelosuppression (thrombocytopenia, neutropenia), and carries serious black box warnings for diarrhea and cardiac events [2] [5] [6].
Q2: Why is this compound's toxicity profile considered superior to that of non-selective HDAC inhibitors? A2: The key reason is mechanistic selectivity. This compound primarily inhibits HDAC6, a cytoplasmic enzyme involved in protein degradation pathways via the aggresome. This avoids the profound disruption of gene expression caused by inhibiting nuclear Class I HDACs (e.g., HDAC1, 2, 3), which is the primary driver of the significant toxicity (e.g., myelosuppression, GI effects) seen with pan-HDAC inhibitors [2] [7].
Q3: Is this compound effective as a single agent, or does it require combination therapy? A3: Similar to many targeted therapies, this compound has minimal clinical activity as a single agent [1] [4]. Its primary therapeutic value comes from rational combinations. It shows synergistic efficacy with proteasome inhibitors (like bortezomib) and immunomodulatory drugs (like lenalidomide), where it helps overcome treatment resistance by simultaneously blocking complementary protein degradation pathways [4] [2].
The table below synthesizes key data from preclinical and clinical studies. Please note that the clinical maturity of this data varies significantly between the two agents.
| Feature | Ricolinostat (ACY-1215) | Panobinostat (LBH589) |
|---|---|---|
| HDAC Target | Class IIb, HDAC6 selective [1] [2] | Pan-HDAC inhibitor (Class I, II, IV) [1] |
| Key Mechanism | Inhibits HDAC6, leads to accumulation of acetylated proteins (e.g., α-tubulin); potentially upregulates CD38 expression [3] [2]. | Broad inhibition of multiple HDAC classes, leading to histone hyperacetylation, cell cycle arrest, and apoptosis [1]. |
| Regulatory Status | Investigational (Not FDA-approved) [4] | FDA-approved in 2015 for RRMM (in combo with bortezomib/dex); FDA approval canceled in 2022 [5] [1]. |
| Clinical Efficacy (ORR) | 38% (95% CI, 0.29–0.48) in a meta-analysis of clinical trials [6]. | 64% (95% CI, 0.61–0.68) in a meta-analysis of clinical trials [6]. |
| Subgroup Efficacy | Data limited. Preclinical synergy with daratumumab (anti-CD38) and BH3 mimetics (e.g., MCL-1 inhibitors) [3] [2]. | ORR of 36% in bortezomib-refractory and 43% in lenalidomide-refractory patients [6]. |
| Common Grade 3/4 Hematological AEs | Data not fully specified in results. | Thrombocytopenia, Neutropenia, Anemia [6]. |
| Common Grade 3/4 Non-Hematological AEs | Data not fully specified in results. | Fatigue/Asthenia, Diarrhea, Nausea [6]. |
| Cardiac Toxicity Profile | Predicted to have a safer cardiac profile; computational tools show no interaction with the hERG potassium channel [4]. | Known cardiac toxicity warning; computational tools indicate interaction with the hERG channel [4]. |
| Key Rationale for Combination Therapy | - Synergy with proteasome inhibitors (e.g., bortezomib) by enhancing proteotoxic stress [4].
To support the data in the table, here are summaries of key experimental findings and methodologies.
The following diagrams illustrate the core mechanistic differences and a key experimental workflow based on the search results.
Mechanisms of Action: Panobinostat vs. This compound
Workflow for HDACi and BH3 Mimetic Synergy Study
For researchers and drug development professionals, the choice between these two agents involves a strategic trade-off:
The table below summarizes the core differences between this compound and typical pan-HDAC inhibitors.
| Feature | This compound (ACY-1215) | Pan-HDAC Inhibitors (e.g., Vorinostat, Panobinostat) |
|---|---|---|
| Primary Target | HDAC6 (Class IIb) [1] | Multiple HDACs (Class I, II, and/or IV) [2] |
| Key Selectivity Data | Selective for HDAC6 over Class I HDACs (e.g., HDAC1, 2, 3) [1] | Inhibits HDAC1, 2, 3, 6, and others with similar potency [2] |
| Mechanism of Action | Inhibits cytoplasmic HDAC6, leading to hyperacetylation of substrates like α-tubulin and c-Myc degradation [1] [3] | Broad inhibition of nuclear and cytoplasmic HDACs, causing histone hyperacetylation and gene reactivation [2] |
| Therapeutic Rationale | Target non-oncogene dependencies (e.g., disrupts aggresome pathway, induces c-Myc degradation); potential for combination therapy [1] [4] | Epigenetic modulation; reactivates silenced tumor suppressor genes; induces cell cycle arrest and apoptosis [2] |
| Clinical Trial Stage | Phase Ib/II (e.g., in combination with nab-paclitaxel for breast cancer, NCT02632071) [1] | FDA-approved for specific hematologic cancers (e.g., Vorinostat for cutaneous T-cell lymphoma) [2] |
| Reported Toxicity Profile | Better tolerated in clinical trials; reduced severe adverse events compared to panobinostat [4] | Higher toxicity; side effects like fatigue, diarrhea, thrombocytopenia limit broader use [2] [4] |
For researchers designing experiments, here are key methodologies used to establish this compound's profile.
The distinct mechanisms of this compound and pan-HDAC inhibitors lead to different therapeutic rationales, as illustrated below.
Beyond the mechanisms above, the unique ZnF-UBP domain of HDAC6, which is not present in other HDACs, offers a future avenue for even more selective inhibition. This domain recognizes ubiquitinated proteins for aggresome formation. Inhibiting this domain, rather than the catalytic site, could block this resistance pathway with potentially fewer side effects related to microtubule stabilization [4].
| Patient Cohort | Regimen | This compound Dose (Recommended Phase II) | Overall Response Rate (ORR) | Key Findings & Safety |
|---|
| Bortezomib-refractory patients | this compound + Bortezomib + Dexamethasone [1] | 160 mg daily [1] [2] | 14% [1] [3] | - Safety: Lower severe GI, hematologic, and constitutional toxicities vs. non-selective HDAC inhibitors [1] [4].
For your reference as a researcher, here are the key methodological details from the trial and the scientific rationale behind the combination therapy.
The rationale for combining this compound with a proteasome inhibitor like bortezomib is based on targeting two interconnected cellular protein degradation pathways, as illustrated below:
This diagram illustrates the synergistic mechanism of action: Bortezomib inhibits the proteasome, leading to the accumulation of misfolded proteins. In response, cancer cells activate the HDAC6-dependent aggresome pathway as an alternative protein clearance mechanism. This compound selectively inhibits HDAC6, blocking this compensatory pathway, leading to irreversible protein stress and apoptosis [1] [4] [5].
The table below summarizes the key quantitative findings from the study that established the predictive value of the HDAC6 score.
| Aspect | Findings | Context/Implication |
|---|---|---|
| Patient Population | ~30% of analyzed breast cancers (~3,000 samples) [1] [2] | Identifies a significant subset of patients who may benefit from HDAC6 inhibitor therapy. |
| Associated Subtype | Enriched in HR+/HER2- and HER2+ subtypes [1] | Guides targeting of therapy to specific breast cancer molecular profiles. |
| Clinical Trial Results | Combination of Ricolinostat & nab-paclitaxel was safe & well-tolerated; clinical activity seen in HR+/HER2- MBC patients [1] [3] | Supports feasibility of this combination and shows promise in a defined patient group. |
| Preclinical Correlation | Strong inverse correlation (R = -0.51, p=0.03) between HDAC6 score & IC50 of this compound in 14 BC cell lines [1] | Validates the score's predictive power in laboratory models; higher score indicates greater sensitivity. |
| Proposed Mechanism | This compound induces hyperacetylation & degradation of c-Myc in sensitive cells [1] [2] | Links HDAC6 inhibition to the disruption of a key oncoprotein's stability. |
For researchers looking to validate or build upon these findings, here are the core methodologies from the key study.
1. HDAC6 Score Calculation: The score is derived using a network-based algorithm [1] [2].
2. In-Vitro Validation (Cell Line Sensitivity)
3. In-Vivo & Clinical Validation
The research suggests that the anticancer effect of this compound in sensitive cells is linked to the degradation of the c-Myc oncoprotein. The diagram below illustrates this proposed signaling pathway.
While the HDAC6 score is a promising tool, there are important limitations and areas for future development.
The table below summarizes key efficacy findings from clinical trials investigating this compound in combination with standard therapies for relapsed or refractory multiple myeloma.
| Combination Therapy | Trial Phase | Patient Population | Overall Response Rate (ORR) | Key Findings | Source (Clinical Trial) |
|---|---|---|---|---|---|
| This compound + Bortezomib + Dexamethasone | Phase I/II | Relapsed/Refractory MM | 37% (at ≥160 mg daily) | 14% ORR in bortezomib-refractory patients; better tolerated GI toxicity profile vs. non-selective HDACi [1] | Vogl et al., Clin Cancer Res. 2017 [1] |
| This compound + Lenalidomide + Dexamethasone | Phase Ib | Relapsed/Refractory MM | 55% | 40% ORR in double refractory (lenalidomide & bortezomib) patients [2] | Yee et al., ACE-MM-101 trial [2] |
| This compound + Pomalidomide + Dexamethasone | Phase Ib/II | Relapsed/Refractory MM | 42% | 38% ORR in patients refractory to lenalidomide and bortezomib [2] | Raje et al., ACE-MM-102 trial [2] |
While direct clinical trial sub-analysis is limited, recent preclinical studies provide a rationale for investigating HDAC6 inhibitors in high-risk settings, particularly for patients with the t(11;14) translocation.
For the key preclinical studies cited above, the methodologies were as follows:
Cell Viability and Apoptosis Assay [3]:
Biomarker Analysis (α-tubulin acetylation) [1] [3]:
The following diagram illustrates the proposed mechanism by which HDAC6 inhibitors like this compound target multiple myeloma cells and interact with key pathways.
The available data, while promising, has limitations for direct product comparison. The clinical trials report overall response rates but do not provide stratified results for specific high-risk cytogenetic groups like del(17p), t(4;14), or t(14;16) [1] [2]. The R2-ISS and newer IMS/IMWG risk stratification models define high-risk using a combination of such markers [4], and this compound's performance within these modern definitions is not yet detailed in public results.
Future clinical studies should aim to:
del(17p), t(4;14), gain/amp(1q), and TP53 mutations [4].
| Cancer Type | Trial Phase / Type | Combination Regimen | Ricolinostat Dose | ORR (Overall Response Rate) | Key Details & Context |
|---|---|---|---|---|---|
| Multiple Myeloma [1] | Phase I/II | Bortezomib + Dexamethasone | 160 mg daily | 37% (14/38 patients) | Recommended Phase II dose; well-tolerated profile [1] |
| Multiple Myeloma [2] | Meta-analysis (5 trials) | Various (Lenalidomide, Dexamethasone) | Various | 38% (Pooled, 95% CI: 0.29-0.48) | Analysis of 2193 patients across multiple HDAC inhibitors [2] |
| Multiple Myeloma [1] | Phase I/II (Refractory) | Bortezomib + Dexamethasone | 160 mg daily | 14% | Subgroup of bortezomib-refractory patients [1] |
| Ovarian Cancer [3] | Phase Ib (Abbreviated) | Paclitaxel | 80 mg daily | ~33% (2/6 patients) | Duration of Response: 23.4 and 37.3 weeks; study terminated early [3] |
The ORR data is derived from clinical trials following standardized designs for evaluating new cancer treatments.
This compound (ACY-1215) is a first-in-class, selective inhibitor of Histone Deacetylase 6 (HDAC6). Its mechanism contributes to both anti-tumor efficacy and the mitigation of treatment side effects [3] [4].
The diagram above illustrates this compound's dual mechanisms. The key pathways include:
When interpreting these results, consider the following:
The table below consolidates quantitative data from various studies demonstrating the synergistic effect of Ricolinostat and proteasome inhibitors.
| Cancer Model / Context | Combination Treatment | Key Findings & Synergistic Effects | Proposed Primary Mechanism | Citation |
|---|---|---|---|---|
| Head and Neck Tumor Cells (CAL27, Detroit562) | This compound (RCS) + Bortezomib (BTZ) | Synergistic enhancement of non-apoptotic cell death; Necrostatin-1 (RIPK1 inhibitor) attenuated cytotoxicity; N-acetyl cysteine (ROS scavenger) abrogated cell death. | Induction of necroptosis-like cell death accompanied by reactive oxygen species (ROS) generation. [1] | |
| Multiple Myeloma (Preclinical in vitro/vivo) | This compound + Carfilzomib (CFZ) | Synergistic anti-myeloma effects, including in Bortezomib-resistant cells; this compound blocked CFZ-induced aggresome formation. | Inhibition of aggresome formation, leading to accumulation of toxic protein aggregates and enhanced apoptosis. [2] | |
| Relapsed/Refractory Multiple Myeloma (Phase 1/2 Clinical Trial) | This compound + BTZ + Dexamethasone | Overall response rate was 37%; Response rate in BTZ-refractory patients was 14%; Well-tolerated safety profile. | Selective HDAC6 inhibition disrupts aggresome/autophagy pathway, increasing ER stress. [3] [4] |
To validate the synergistic cytotoxicity, the following key methodologies are employed:
Cellular Viability and Proliferation Assays:
Proteasome Activity Profiling:
Assessment of Cell Death Mechanisms:
Immunofluorescence Microscopy for Aggresome Formation:
The following diagram illustrates the core signaling pathway through which this compound and Proteasome Inhibitors exert synergistic cytotoxicity. This "two-hit" strategy overwhelms the cancer cell's ability to manage misfolded proteins.
The diagram shows how this combination creates a lethal "two-hit" strategy:
The data validates this compound and proteasome inhibitor combination as a promising strategy, particularly for hematological cancers like multiple myeloma and potentially for solid tumors such as head and neck cancer.
| Patient Subgroup | Number of Patients (n) | Overall Response Rate (ORR) | Citation |
|---|---|---|---|
| Overall Trial Population | 38 | 55% (21 of 38 patients) | [1] [2] |
| Lenalidomide-refractory | 12 | 25% | [2] |
| Bortezomib-refractory | 11 | 55% | [2] |
| Dual refractory (Lenalidomide & Bortezomib) | 5 | 40% | [2] |
| Lenalidomide non-refractory | 26 | 69% | [2] |
The data in the table above comes from a multicenter phase 1b clinical trial (ACE-MM-101) [1]. Here are the key methodological details:
The combination is rationalized by the distinct yet complementary mechanisms of action of the two drugs, which target different cellular pathways in multiple myeloma cells. The diagram below illustrates their synergistic relationship.
The data suggests that the combination of this compound, lenalidomide, and dexamethasone can overcome resistance to prior lenalidomide therapy in a subset of patients. The 25% response rate in lenalidomide-refractory patients is a key finding, indicating that adding an HDAC6 inhibitor can resensitize some tumors to the effects of lenalidomide [2]. Furthermore, the regimen was generally well-tolerated, with fatigue and diarrhea being the most common adverse events, and a recommended phase 2 dose of this compound was established at 160 mg once daily [1].
This clinical evidence supports the continued investigation of selective HDAC6 inhibition as a strategy to enhance the efficacy of and overcome resistance to standard IMiD-based therapies in multiple myeloma.
| This compound Dose & Regimen | Combination Therapy | Acetylated Tubulin Change (vs. baseline) | Key Findings & Context |
|---|---|---|---|
| ≥ 80 mg daily [1] | Lenalidomide + Dexamethasone | >2-fold increase [1] | Maximal blood levels ≥0.5 µM; correlated with HDAC6 inhibition. |
| 160 mg daily [2] | Bortezomib + Dexamethasone | Dose-dependent increase [2] | Identified as the Recommended Phase 2 Dose (RP2D); well-tolerated. |
| 160 mg twice daily (BID) [2] | Bortezomib + Dexamethasone | Data points to dose-dependent effect [2] | Associated with dose-limiting toxicities (diarrhea); not selected as RP2D. |
The quantitative data in the table above were generated using a standardized clinical pharmacodynamic assessment method. Here is a summary of the key experimental steps:
The following diagram illustrates the mechanistic pathway through which this compound increases acetylated tubulin levels in peripheral blood lymphocytes, serving as its pharmacodynamic biomarker.
For fellow researchers and drug development professionals, the data underscores several critical points: